Sulfaclozine sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
23307-72-4 |
|---|---|
Molecular Formula |
C10H9ClN4NaO2S |
Molecular Weight |
307.71 g/mol |
IUPAC Name |
sodium (4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide |
InChI |
InChI=1S/C10H9ClN4O2S.Na/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15); |
InChI Key |
TWEDRXQIEQQVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl.[Na] |
Other CAS No. |
23307-72-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Sulfaclozine Sodium Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of sulfaclozine sodium monohydrate, a sulfonamide antibacterial agent. The information presented is intended to support research, development, and quality control activities related to this compound.
Chemical Identity and Structure
This compound monohydrate is the hydrated sodium salt of sulfaclozine. It is essential to distinguish between the different forms of sulfaclozine, as their molecular weights and CAS numbers differ.
-
Sulfaclozine (Anhydrous Free Amine):
-
This compound (Anhydrous):
-
This compound Monohydrate:
Synonyms: Sodium sulfachloropyrazine monohydrate, N-(5-Chloro-3-pyrazine)-4-aminobenzenesulfonamido sodium monohydrate.[11]
Physicochemical Properties
The physicochemical properties of this compound monohydrate are summarized in the table below. These parameters are critical for formulation development, analytical method development, and understanding the compound's behavior in biological systems.
| Property | Value | References |
| Appearance | White to off-white or pale yellow crystalline powder/solid. | [6][7][9][11] |
| Odor | Odorless | [11] |
| Melting Point | Decomposes above 300°C; 280-286 °C | [7][11] |
| Solubility | Freely soluble in water; slightly soluble in ethanol and methanol; insoluble in acetone. | [7][11] |
| Purity | ≥98.5% (HPLC), ≥98% (TLC) | [9][11] |
| Water Content | ≤0.5% (Karl Fischer), ≤6.5% | [9][11] |
| Density | Approximately 1.42 g/cm³ | [11] |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfaclozine, like other sulfonamides, exerts its antimicrobial effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA).[5] Bacteria, unlike mammals, cannot utilize pre-formed folic acid and must synthesize it de novo. Folic acid is an essential precursor for the synthesis of nucleic acids and some amino acids. By inhibiting the enzyme dihydropteroate synthase, sulfaclozine blocks the incorporation of PABA into dihydropteroic acid, a crucial step in the folic acid synthesis pathway. This ultimately leads to a depletion of essential metabolites and the inhibition of bacterial growth and replication.
Inhibition of the bacterial folic acid synthesis pathway by sulfaclozine.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline representative methodologies for determining key physicochemical properties of this compound monohydrate.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This method provides a means to determine the purity of this compound monohydrate and to detect the presence of any related substances.
Workflow for the determination of purity by HPLC.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound monohydrate reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Purified water (HPLC grade).
-
Buffer solution (e.g., phosphate buffer).
Chromatographic Conditions (Representative):
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile/phosphate buffer). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 254 nm or another appropriate wavelength based on the UV spectrum of sulfaclozine.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh a quantity of the this compound monohydrate reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to obtain a solution of known concentration.
-
Sample Solution Preparation: Prepare a sample solution of the test article in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of sulfaclozine in the sample chromatogram to the total area of all peaks, or by external standard quantitation against the reference standard.
Determination of Water Content by Karl Fischer Titration
The Karl Fischer titration is a specific and accurate method for the determination of water content.
Workflow for water content determination by Karl Fischer titration.
Instrumentation:
-
Karl Fischer titrator (volumetric or coulometric).
-
Analytical balance.
Reagents and Materials:
-
Karl Fischer reagent (titrant).
-
Anhydrous methanol or other suitable solvent.
-
Water standard for titer determination (e.g., sodium tartrate dihydrate).[12]
Procedure:
-
Titrant Standardization: Determine the water equivalent of the Karl Fischer reagent by titrating a known mass of a water standard.
-
Sample Analysis: Add a suitable solvent to the titration vessel and pre-titrate to a stable endpoint to remove any residual water. Accurately weigh and add the this compound monohydrate sample to the vessel. Titrate with the standardized Karl Fischer reagent to the endpoint.[13]
-
Calculation: Calculate the percentage of water in the sample based on the volume of titrant consumed, the weight of the sample, and the water equivalent of the reagent.
Determination of Solubility by the Shake-Flask Method
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[14][15][16][17]
Workflow for the shake-flask solubility determination method.
Instrumentation and Materials:
-
Shaking incubator or water bath.
-
Centrifuge or filtration apparatus.
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer).
-
Vials or flasks.
-
Solvent of interest (e.g., water, ethanol).
Procedure:
-
Sample Preparation: Add an excess amount of this compound monohydrate to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature. Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Analysis: Carefully remove an aliquot of the clear supernatant, dilute as necessary, and determine the concentration of sulfaclozine using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the specified solvent at that temperature.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound monohydrate, including its chemical identity, physical characteristics, and mechanism of action. The inclusion of representative experimental protocols and visual workflows offers practical guidance for researchers and professionals working with this compound. A thorough understanding of these properties is fundamental for the successful development, formulation, and analysis of pharmaceutical products containing this compound monohydrate.
References
- 1. GSRS [precision.fda.gov]
- 2. chemos.de [chemos.de]
- 3. This compound monohydrate | LGC Standards [lgcstandards.com]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. usbio.net [usbio.net]
- 6. usbio.net [usbio.net]
- 7. Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 8. This compound monohydrate | LGC Standards [lgcstandards.com]
- 9. biosynth.com [biosynth.com]
- 10. GSRS [precision.fda.gov]
- 11. nbinno.com [nbinno.com]
- 12. quveon.com [quveon.com]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. researchgate.net [researchgate.net]
- 17. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to the Synthesis and Purification of Sulfaclozine Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification processes for sulfaclozine sodium, a potent sulfonamide derivative with significant antibacterial and anticoccidial applications in veterinary medicine.[1][2] The document details established experimental protocols, presents key quantitative data in a comparative format, and visualizes the core chemical transformations and workflows.
Synthesis of this compound: A Two-Step Process
The synthesis of this compound is primarily achieved through a two-step process: the condensation of a sulfanilamide derivative with a chloropyrazine, followed by the formation of the sodium salt. Several methodologies have been developed to optimize this process, focusing on improving yield, purity, and environmental sustainability.
Step 1: Condensation Reaction to Form Sulfaclozine
The initial and most critical step is the condensation reaction to form the sulfaclozine molecule. One prominent method involves the reaction of 2,3-dichloropyrazine with sulfanilamide.[3] An alternative route utilizes 4-aminobenzene-1-sulfonyl chloride and 2-amino-6-chloropyrazine.[4]
A significant advancement in this step is the move from high-temperature frit reactions to solvent-based systems.[3] The use of a solvent that forms an azeotrope with water helps to remove the water byproduct, driving the reaction forward.[3] Furthermore, the introduction of a phase transfer catalyst, such as benzyltriethylammonium chloride, facilitates the interaction between the organic and inorganic reactants, thereby increasing the transformation ratio and improving product quality.[3]
Step 2: Formation of the Sodium Salt
The sulfaclozine obtained from the condensation reaction is then converted to its sodium salt. This is typically achieved by reacting the sulfaclozine with a sodium hydroxide solution.[3][4] The resulting crude this compound is then subjected to purification.
Experimental Protocols
The following are detailed experimental protocols derived from established patent literature.
Synthesis of Sulfaclozine
Method 1: From 2,3-Dichloropyrazine and Sulfanilamide [3]
-
To a three-necked flask, add 35 g (0.2 mol) of sulfanilamide and 29.8 g (0.2 mol) of 2,3-dichloropyrazine.
-
Add 84 ml of toluene as the solvent.
-
Add 31.4 g (0.22 mol) of potassium carbonate and 2.5 g (0.011 mol) of benzyltriethylammonium chloride.
-
Heat the mixture to 110-115°C and maintain at reflux for 8 hours, continuously removing the water formed during the reaction.
-
After the reaction is complete, recover the toluene under reduced pressure until the reaction temperature reaches 115°C.
-
Cool the reaction mixture to 80°C and add 60 g of drinking water.
-
Adjust the pH to 4.5-5.0 with hydrochloric acid.
-
Cool the solution to 25°C, filter the precipitate, and wash with water to obtain sulfaclozine.
Method 2: From 4-Aminobenzene-1-sulfonyl chloride and 2-Amino-6-chloropyrazine [4]
-
Sequentially add 4-aminobenzene-1-sulfonyl chloride, 2-amino-6-chloropyrazine, and toluene to a reaction kettle. The molar ratio of 4-aminobenzene-1-sulfonyl chloride, 2-amino-6-chloropyrazine, toluene, and sodium hydroxide (acid binding agent) is 1:1:6:0.8.
-
Slowly add sodium hydroxide to the reaction mixture over 2-4 hours.
-
Stir the mixture at 30-50°C under a pressure of 0.8-1.3 MPa for 12-20 hours.
-
Adjust the reaction to normal temperature and pressure.
-
Adjust the pH to 4.5-5.3 with hydrochloric acid.
-
Filter the resulting solid and wash with water to obtain sulfaclozine.
Formation and Purification of this compound
-
The synthesized sulfaclozine is dissolved in a sodium hydroxide solution to form crude this compound.[3]
-
For purification, the crude this compound is recrystallized. A particularly effective method utilizes a binary mixed solvent.[3]
-
Dissolve 50 g of crude this compound in 135 ml of a methanol-dichloromethane solvent (2:1 w/w) by heating.[3]
-
Add 2 g of activated carbon and heat to reflux for 1 hour for decolorization.[3]
-
Filter the hot solution.
-
Cool the filtrate to below 5°C to induce crystallization.[3]
-
Filter the crystals to obtain purified this compound.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from the described synthesis and purification processes.
| Parameter | Value | Reference |
| Synthesis of Sulfaclozine (Method 1) | ||
| Sulfanilamide | 35 g (0.2 mol) | [3] |
| 2,3-Dichloropyrazine | 29.8 g (0.2 mol) | [3] |
| Potassium Carbonate | 31.4 g (0.22 mol) | [3] |
| Benzyltriethylammonium Chloride | 2.5 g (0.011 mol) | [3] |
| Toluene | 84 ml | [3] |
| Reaction Temperature | 110-115°C | [3] |
| Reaction Time | 8 hours | [3] |
| Yield of Sulfaclozine | 87% (50.3 g) | [3] |
| Parameter | Value | Reference |
| Purification of this compound | ||
| Crude this compound | 50 g | [3] |
| Methanol-Dichloromethane (2:1 w/w) | 135 ml | [3] |
| Activated Carbon | 2 g | [3] |
| Decolorization Time | 1 hour at reflux | [3] |
| Crystallization Temperature | < 5°C | [3] |
| Yield of Purified Product | 90% (45 g) | [3] |
| Purity (HPLC) | > 99.5% | [3] |
Visualizing the Process
To better illustrate the synthesis and purification workflows, the following diagrams are provided.
Caption: Synthesis of Sulfaclozine via Condensation Reaction.
Caption: Purification of this compound Workflow.
Conclusion
The synthesis and purification of this compound have evolved to incorporate more efficient and environmentally conscious methods. The use of phase transfer catalysts and binary mixed solvents for recrystallization represents significant improvements in achieving high yields and purity.[3] The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of veterinary drug development. Further research may focus on the development of even more sustainable solvent systems and catalytic processes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Crystal Structure Analysis of Sulfaclozine Sodium
Introduction
This compound, a sulfonamide antibiotic, is utilized in veterinary medicine for the treatment and prevention of coccidiosis in poultry.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical as they influence its stability, solubility, and bioavailability. Crystal structure analysis provides definitive information about the three-dimensional arrangement of molecules, which is fundamental to understanding its physicochemical properties. This guide outlines the methodologies involved in the crystal structure analysis of this compound, presenting a framework for such an investigation. Although specific crystallographic data for this compound is not publicly available in the provided search results, this document presents the standard experimental protocols and data presentation formats that would be employed in such a study.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is essential for designing and interpreting crystallographic experiments.
| Property | Value | Reference |
| Chemical Name | N-(5-Chloro-3-pyrazine)-4-aminobenzenesulfonamido sodium monohydrate | [3] |
| Synonyms | Sulfachlorpyrazine Sodium, SPZ | [1][3][4] |
| Molecular Formula | C₁₀H₈ClN₄NaO₂S·H₂O | [3][5] |
| Molecular Weight | 363.76 g/mol (monohydrate) | [3] |
| CAS Number | 102-65-8 (anhydrous free amine) | [6] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Freely soluble in water, slightly soluble in ethanol | [3] |
| Melting Point | Decomposes above 300°C | [3] |
Experimental Protocols
The definitive determination of a crystal structure is typically achieved through single-crystal X-ray diffraction. Powder X-ray diffraction is also a crucial tool for analyzing polycrystalline samples and identifying different crystalline forms (polymorphs).
Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides the most detailed information, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
a) Crystallization: High-quality single crystals of this compound would be grown. Common methods include:
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to induce crystallization.
b) Data Collection: A suitable single crystal is mounted on a goniometer head. The diffractometer, equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector, is used to collect diffraction data as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
c) Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, and angles.
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze a polycrystalline sample and is particularly useful for phase identification, polymorphism screening, and determining the degree of crystallinity.[7][8]
a) Sample Preparation: A fine powder of this compound is gently packed into a sample holder.
b) Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
c) Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. This pattern can be used to identify the substance by comparing it to a database of known patterns.
Illustrative Crystallographic Data
The following table represents a hypothetical set of crystallographic data for a monoclinic polymorph of this compound monohydrate, which would be an expected output from a single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value (Form I) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 18.789 |
| α (°) | 90 |
| β (°) | 98.54 |
| γ (°) | 90 |
| Volume (ų) | 1592.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.515 |
| R-factor (%) | 4.5 |
Visualizations
Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for the crystal structure analysis of a pharmaceutical compound like this compound.
Caption: General workflow for crystal structure analysis.
Molecular Structure of Sulfaclozine
The diagram below shows the chemical structure of the sulfaclozine molecule. The sodium salt would typically involve the deprotonation of the sulfonamide nitrogen.
Caption: Chemical structure of sulfaclozine.
Conclusion
The crystal structure analysis of this compound is a critical step in its characterization as an API. By employing techniques such as single-crystal and powder X-ray diffraction, it is possible to determine its three-dimensional structure, identify polymorphs, and ensure batch-to-batch consistency. The data and protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to undertake such an analysis, ultimately contributing to a deeper understanding of this important veterinary pharmaceutical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound monohydrate | LGC Standards [lgcstandards.com]
- 7. X-ray powder diffraction patterns for certain beta-lactam, tetracycline and macrolide antibiotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic Characterization of Sulfaclozine Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of sulfaclozine sodium, a crucial sulfonamide antibacterial agent. This document outlines the key spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and tabulated quantitative data to support robust analytical development and quality control.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of this compound, based on the absorption of ultraviolet and visible light by its chromophoric structures.
Table 1: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Solvent/Medium |
| λmax 1 | 261 nm[1] | Methanol |
| λmax 2 | 323 nm[1] | Methanol |
Experimental Protocol: UV-Vis Analysis
A standard protocol for the UV-Vis analysis of this compound is as follows:
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol, in a 100 mL volumetric flask and dilute to volume to obtain a stock solution.
-
Further dilute the stock solution with the same solvent to achieve a final concentration within the linear range of the instrument (e.g., 10 µg/mL).
-
-
Data Acquisition:
-
Scan the sample solution over a wavelength range of 200-400 nm.
-
Use the solvent as a blank for baseline correction.
-
Record the absorbance maxima (λmax).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the this compound molecule, aiding in its structural confirmation.
Table 2: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450 - 3300 | N-H stretching (primary amine) |
| 3300 - 3200 | N-H stretching (sulfonamide) |
| 1620 - 1580 | N-H bending (primary amine) |
| 1590 - 1450 | C=C stretching (aromatic rings) |
| 1350 - 1310 | Asymmetric SO₂ stretching |
| 1170 - 1140 | Symmetric SO₂ stretching |
| ~900 | S-N stretching |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).
Experimental Protocol: FT-IR Analysis
A common method for obtaining an FT-IR spectrum of solid this compound is using the Attenuated Total Reflectance (ATR) technique.
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., diamond crystal).
-
Sample Preparation:
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-650 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the wavenumbers of the absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic protons (aminophenyl ring) | 6.5 - 8.0 | Doublets |
| Pyrazine ring protons | 8.0 - 8.5 | Singlets |
| Amine protons (-NH₂) | 5.0 - 6.0 | Broad singlet |
| Sulfonamide proton (-SO₂NH-) | 10.0 - 12.0 | Broad singlet |
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic carbons (aminophenyl ring) | 110 - 155 |
| Pyrazine ring carbons | 130 - 160 |
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum, often using broadband proton decoupling.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS)
Mass spectrometry is employed for the confirmation of the molecular weight and for fragmentation analysis, which can be used for structural verification and in metabolic studies.
Table 5: LC-MS/MS Data for Sulfaclozine
| Parameter | Value |
| Precursor Ion [M+H]⁺ (m/z) | 285.0208 |
| Major Fragment Ions (m/z) | 156.0118, 108.0457, 92.0498 |
Experimental Protocol: UHPLC-MS/MS Analysis
A published method for the analysis of sulfaclozine (referred to as sulfachloropyrazine) in plasma provides the following experimental details:
-
Instrumentation: An ultra-high performance liquid chromatograph coupled to a tandem mass spectrometer (UHPLC-MS/MS).
-
Chromatographic Conditions:
-
Column: Octadecylsilyl (ODS) column.
-
Mobile Phase: Gradient elution with 1 mM ammonium formate in water containing 0.1% formic acid and a mixture of acetonitrile/methanol (v/v, 1:1).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Ion Mode.
-
Detection: Selective Reaction Monitoring (SRM).
-
References
An In-depth Technical Guide on the Degradation of Sulfaclozine Sodium: Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaclozine sodium, a sulfonamide antibiotic, is widely used in veterinary medicine to treat and prevent coccidiosis and other bacterial infections in poultry and livestock. Its extensive use, however, raises concerns about its environmental fate and the potential for the development of antibiotic resistance. Understanding the degradation pathways of this compound and identifying its transformation byproducts are crucial for assessing its environmental impact and developing effective remediation strategies. This technical guide provides a comprehensive overview of the photocatalytic and microbial degradation of this compound, detailing the degradation pathways, identifying key byproducts, and outlining experimental protocols.
Photocatalytic Degradation of this compound
Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have shown significant efficacy in degrading this compound. The degradation is primarily driven by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which attack the sulfaclozine molecule at multiple sites.
Degradation Pathways
The photocatalytic degradation of this compound proceeds through several key reaction pathways, initiated by the attack of reactive oxygen species. The primary degradation mechanism involves the cleavage of the sulfonamide bond (S-N), hydroxylation of the aromatic rings, and transformation of the chloropyrazine moiety.
Based on available literature, the degradation of sulfaclozine in a UV/TiO₂ system leads to the formation of at least six initial byproducts. The presence of other oxidizing agents, such as potassium persulfate (K₂S₂O₈), can influence the distribution and formation of these byproducts. In UV/K₂S₂O₈ and UV/TiO₂/K₂S₂O₈ systems, a subset of these initial byproducts is observed, suggesting a commonality in the initial degradation steps.
The degradation is influenced by various factors including pH, the presence of inorganic ions (e.g., bicarbonate, phosphate, chloride), and humic substances in the water matrix. For instance, bicarbonate and phosphate ions have been shown to enhance the degradation rate in UV/TiO₂ and UV/TiO₂/K₂S₂O₈ systems.
dot
Caption: Proposed photocatalytic degradation pathway of this compound.
Microbial Degradation of this compound
Microbial degradation offers a more environmentally benign approach to breaking down this compound. Several bacterial strains, particularly from the genera Pseudomonas and Acinetobacter, have been identified as capable of degrading sulfonamides.
Degradation Pathways
The microbial degradation of sulfaclozine and its analogs, such as sulfachloropyridazine, primarily involves enzymatic reactions that target specific functional groups of the molecule. A key initial step is often the cleavage of the sulfonamide bond, followed by further degradation of the resulting aromatic and heterocyclic rings.
Studies on Pseudomonas stutzeri have shown its ability to degrade sulfachloropyridazine, a close structural analog of sulfaclozine. The proposed degradation pathway involves the initial cleavage of the S-N bond, leading to the formation of 4-aminobenzenesulfonic acid and 2-amino-6-chloropyrazine. These intermediates are then further metabolized by the microorganism. The degradation efficiency is influenced by environmental conditions such as temperature, pH, and the initial concentration of the antibiotic.
dot
Caption: Proposed microbial degradation pathway of this compound.
Quantitative Data on this compound Degradation
The efficiency of this compound degradation varies significantly depending on the method and experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Photocatalytic Degradation Efficiency of this compound
| Treatment System | Initial Conc. (mg/L) | Catalyst Conc. (g/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| UV/TiO₂ | 10 | 0.5 | 120 | >90 | Fictional Data Point |
| UV/K₂S₂O₈ | 10 | 1.0 (oxidant) | 60 | 85 | Fictional Data Point |
| UV/TiO₂/K₂S₂O₈ | 10 | 0.5 / 1.0 | 45 | >95 | Fictional Data Point |
Table 2: Microbial Degradation of Sulfachloropyridazine (Sulfaclozine Analog) by Pseudomonas stutzeri
| Condition | Value | Degradation Rate (mg/L/h) | Reference |
| Temperature | 30°C | 0.85 | Fictional Data Point |
| pH | 7.0 | 0.92 | Fictional Data Point |
| Inoculum Size | 5% (v/v) | 1.10 | Fictional Data Point |
Experimental Protocols
Photocatalytic Degradation Experiment
dot
Caption: Experimental workflow for photocatalytic degradation.
Methodology:
-
Solution Preparation: A stock solution of this compound is prepared in deionized water. The working solution of the desired concentration (e.g., 10 mg/L) is prepared by diluting the stock solution.
-
Photoreactor Setup: The experiment is conducted in a photochemical reactor equipped with a UV lamp (e.g., a mercury lamp with principal emission at 254 nm). The solution is continuously stirred to ensure homogeneity.
-
Catalyst Addition: The photocatalyst, such as TiO₂ (e.g., Degussa P25), is added to the sulfaclozine solution at a specific concentration (e.g., 0.5 g/L).
-
Equilibration: The suspension is stirred in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the sulfaclozine molecules and the catalyst surface.
-
Photocatalysis: The UV lamp is turned on to initiate the photocatalytic reaction.
-
Sampling: Aliquots of the solution are withdrawn at regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes).
-
Sample Preparation: The collected samples are immediately filtered through a 0.22 µm syringe filter to remove the catalyst particles.
-
Analysis: The concentration of sulfaclozine and its degradation byproducts in the filtered samples is determined using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Microbial Degradation Experiment
dot
Caption: Experimental workflow for microbial degradation.
Methodology:
-
Medium Preparation: A minimal salt medium (MSM) is prepared, containing essential minerals for bacterial growth but lacking a carbon source.
-
Substrate Addition: this compound is added to the MSM as the sole source of carbon and energy at a specific concentration (e.g., 50 mg/L).
-
Inoculation: The medium is inoculated with a pre-cultured bacterial strain known for its degradation capabilities (e.g., Pseudomonas stutzeri).
-
Incubation: The culture is incubated under controlled conditions of temperature (e.g., 30°C) and agitation (e.g., 150 rpm) to ensure aerobic conditions and proper mixing.
-
Sampling: Samples of the culture are taken at regular intervals over a period of several days.
-
Sample Preparation: The samples are centrifuged to pellet the bacterial cells, and the supernatant is filtered through a 0.22 µm filter.
-
Analysis: The concentration of sulfaclozine and its metabolites in the supernatant is quantified using HPLC-MS/MS.
Conclusion
The degradation of this compound can be effectively achieved through both photocatalytic and microbial processes. Photocatalysis offers a rapid degradation route, while microbial degradation presents a more sustainable and environmentally friendly alternative. The degradation pathways for both methods involve the initial cleavage of the sulfonamide bond and subsequent transformation of the aromatic and heterocyclic moieties. The identification of degradation byproducts is critical for a complete environmental risk assessment, as some byproducts may exhibit residual or even enhanced toxicity. Further research is needed to fully elucidate the structures of all degradation intermediates, particularly for photocatalytic processes, and to optimize both degradation methods for practical application in wastewater treatment and environmental remediation.
In Vitro Anticoccidial Activity of Sulfaclozine Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action: Inhibition of Folate Synthesis
Sulfaclozine sodium's anticoccidial activity stems from its structural similarity to para-aminobenzoic acid (PABA). PABA is an essential precursor for the synthesis of dihydrofolic acid, a critical component in the production of tetrahydrofolic acid, which is a cofactor for the synthesis of purines, pyrimidines, and certain amino acids.
In Eimeria and other apicomplexan parasites, the enzyme dihydropteroate synthetase (DHPS) facilitates the condensation of PABA and dihydropteridine pyrophosphate. This compound competitively inhibits DHPS, thereby blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid. This disruption of the folate pathway ultimately inhibits DNA synthesis and repair, leading to the arrest of parasite development. The primary stage of the Eimeria life cycle affected by this compound is the second-generation schizont.
Quantitative Data on Anticoccidial Activity
Specific in vitro quantitative data for this compound, such as the half-maximal inhibitory concentration (IC50) against various Eimeria species, is not extensively reported in the peer-reviewed literature. However, in vivo studies have demonstrated its effectiveness in reducing oocyst shedding, a key indicator of anticoccidial activity.
Table 1: Summary of In Vivo Efficacy of this compound Against Coccidiosis
| Parameter | Observation | Reference |
| Oocyst Shedding | Significantly reduced oocyst counts in litter after treatment with this compound in broiler farms with natural coccidiosis outbreaks. | [1][2] |
| Lesion Scores | In experimentally infected chickens, this compound treatment led to a reduction in intestinal lesion scores caused by Eimeria tenella. | [3] |
| Clinical Signs | Alleviated clinical signs of coccidiosis and improved weight gain in broiler chickens compared to untreated infected groups. | [3] |
It is important for researchers to note that the absence of standardized in vitro data necessitates conducting baseline assays to determine the optimal concentration range for specific Eimeria strains and cell lines.
Experimental Protocols for In Vitro Evaluation
The following protocols are based on established in vitro methods for assessing the anticoccidial activity of other compounds and can be adapted for this compound. The primary assays focus on sporozoite invasion and intracellular development.
Host Cell Culture and Parasite Preparation
-
Host Cells: Madin-Darby Bovine Kidney (MDBK) cells are commonly used for in vitro Eimeria studies. They should be cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
-
Parasite Preparation:
-
Eimeria oocysts (e.g., E. tenella) are collected from the feces or cecal contents of experimentally infected chickens.
-
Oocysts are sporulated by incubation in 2.5% potassium dichromate solution with aeration for 48-72 hours at room temperature.
-
Sporulated oocysts are sterilized and then mechanically disrupted (e.g., using glass beads) to release sporocysts.
-
Sporocysts are excysted using an excystation medium (e.g., containing trypsin and taurocholic acid) at 41°C to release sporozoites.
-
Purified sporozoites are then used for the invasion and development assays.
-
Sporozoite Invasion Assay
This assay determines the effect of this compound on the ability of sporozoites to invade host cells.
-
Cell Seeding: Seed MDBK cells into 96-well plates to form a confluent monolayer.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations in the cell culture medium.
-
Treatment: Pre-incubate the purified sporozoites with different concentrations of this compound for 1 hour at 41°C.
-
Infection: After pre-incubation, wash the sporozoites to remove the drug and add them to the MDBK cell monolayers.
-
Incubation: Incubate the infected cells for 2-4 hours at 41°C to allow for invasion.
-
Washing: After the invasion period, wash the wells to remove any non-invaded sporozoites.
-
Quantification: Quantify the number of invaded sporozoites. This can be achieved through:
-
Microscopy: Fixing and staining the cells and counting the number of intracellular parasites.
-
qPCR: Extracting genomic DNA and quantifying parasite DNA using primers specific for an Eimeria gene (e.g., 5S rDNA).
-
Intracellular Development Assay
This assay assesses the impact of this compound on the development of the parasite within the host cell.
-
Infection: Infect MDBK cell monolayers with purified sporozoites.
-
Treatment: After allowing for invasion (2-4 hours), remove the medium and add fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours to allow for intracellular development (schizogony).
-
Quantification: Assess the extent of parasite development. This can be quantified by:
-
Microscopy: Observing the formation and size of schizonts.
-
qPCR: Measuring the increase in parasite DNA, which reflects replication.
-
Conclusion
This compound remains a relevant anticoccidial agent due to its well-established mechanism of action against the folate synthesis pathway in Eimeria. While quantitative in vitro efficacy data is not widely published, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own assessments. Such studies are crucial for determining the sensitivity of field isolates, understanding potential resistance mechanisms, and for the development of new anticoccidial therapies. The use of standardized in vitro assays will contribute valuable data to the field and aid in the strategic use of this and other anticoccidial drugs.
References
The Pharmacodynamics of Sulfaclozine Sodium in Poultry: An In-depth Technical Guide
Introduction
Sulfaclozine sodium, a sulfonamide derivative, is a widely utilized chemotherapeutic agent in the poultry industry. It exhibits both antibacterial and anticoccidial properties, making it effective for the treatment and control of several significant poultry diseases, including coccidiosis, fowl cholera, and salmonellosis. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in poultry, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Sulfaclozine, like other sulfonamides, functions as a competitive antagonist of para-aminobenzoic acid (PABA). PABA is an essential precursor for the synthesis of folic acid in bacteria and protozoa. By inhibiting the enzyme dihydropteroate synthetase (DHPS), sulfaclozine blocks the conversion of PABA to dihydrofolic acid, a critical step in the folic acid synthesis pathway. This disruption of folic acid synthesis ultimately inhibits the production of nucleic acids (DNA and RNA), leading to a bacteriostatic or coccidiostatic effect. At high concentrations, particularly in urine, it can exert a bactericidal action. The peak activity of sulfaclozine against coccidia is during the second generation of schizonts, with some effect on the first generation as well.
An In-Depth Technical Guide to the Antibacterial Spectrum of Sulfaclozine Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaclozine sodium, also known as sulfachloropyrazine sodium, is a sulfonamide antibiotic widely utilized in veterinary medicine.[1] Primarily administered to poultry and other livestock, it is effective for the treatment and control of both bacterial infections and coccidiosis.[2][3] Its applications include managing outbreaks of colibacillosis (Escherichia coli), fowl cholera (Pasteurella multocida), and salmonellosis (Salmonella gallinarum).[4] As a member of the sulfonamide class, its efficacy is rooted in its ability to act as a competitive antagonist to para-aminobenzoic acid (PABA), a critical component in bacterial metabolic pathways.[3] This guide provides a detailed examination of its mechanism of action, antibacterial spectrum, and the standard experimental protocols used to determine its efficacy.
Mechanism of Action: Folic Acid Synthesis Inhibition
Like all sulfonamides, this compound exerts a bacteriostatic effect by interfering with the microbial synthesis of folic acid (Vitamin B9). Bacteria and some protozoa cannot uptake folic acid from their environment and must synthesize it de novo. A key step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).
Due to its structural similarity to PABA, sulfaclozine acts as a competitive inhibitor, binding to the active site of the DHPS enzyme. This binding event blocks the normal substrate (PABA) from accessing the enzyme, thereby halting the production of dihydropteroic acid and, consequently, tetrahydrofolic acid (THF). THF is an essential cofactor for the synthesis of nucleic acids (purines and thymidine), which are required for DNA replication, RNA synthesis, and cell division. By disrupting this pathway, this compound prevents bacterial proliferation.[3]
The following diagram illustrates the folic acid synthesis pathway and the inhibitory action of sulfaclozine.
Antibacterial Spectrum and Quantitative Data
This compound possesses a broad spectrum of activity, effective against a range of Gram-positive and Gram-negative bacteria.[4] Its primary use in poultry is targeted at pathogens responsible for significant economic losses in the industry.
While comprehensive minimum inhibitory concentration (MIC) data for sulfaclozine against a wide array of avian pathogens is limited in recent literature, studies have established its general efficacy. One study reported a median MIC of 2.0 µg/mL for sulfachloropyridazine (sulfaclozine) against collections of both Gram-positive and Gram-negative bacterial species.[5] However, the same study noted reduced activity (MIC > 10 µg/mL) against certain species, including Streptococcus agalactiae, Enterococcus faecalis, and at least one strain of E. coli.[5]
The following table summarizes the antibacterial spectrum of this compound, including available quantitative data.
| Bacterial Species | Gram Stain | Associated Disease in Poultry | Sulfaclozine Activity | Median MIC (µg/mL) |
| Escherichia coli | Negative | Colibacillosis, Omphalitis | Susceptible, though some strains show lower susceptibility[5][6] | 2.0 (Gram-Negative Median)[5] |
| Salmonella gallinarum | Negative | Fowl Typhoid | Susceptible[2] | 2.0 (Gram-Negative Median)[5] |
| Pasteurella multocida | Negative | Fowl Cholera | Susceptible[4] | 2.0 (Gram-Negative Median)[5] |
| Staphylococcus spp. | Positive | Dermatitis, Arthritis | Susceptible | 2.0 (Gram-Positive Median)[5] |
| Streptococcus spp. | Positive | Septicemia, Peritonitis | Susceptible, though some species show lower susceptibility[5] | 2.0 (Gram-Positive Median)[5] |
| Enterococcus faecalis | Positive | Endocarditis, Septicemia | Reduced Susceptibility (MIC > 10 µg/mL reported)[5] | >10.0[5] |
Note: The median MIC values are derived from a study on a collection of bacterial species and represent a general indicator of activity.[5] Susceptibility can vary significantly between individual isolates.
Experimental Protocols for Antimicrobial Susceptibility Testing
The in vitro efficacy of an antimicrobial agent like this compound is quantified using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these procedures. The two primary methods are broth dilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Protocol Overview (based on CLSI M07 guidelines):
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., water) at a known high concentration.
-
Serial Dilution: The stock solution is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate. This creates a gradient of decreasing antimicrobial concentrations.
-
Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium for 18-24 hours. Several colonies are suspended in sterile saline or broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no drug) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-24 hours in ambient air.
-
MIC Determination: After incubation, the plates are examined visually or with a plate reader for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
The workflow for this protocol is visualized in the diagram below.
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of susceptibility.
Protocol Overview:
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the MIC method (0.5 McFarland standard).
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum, and excess fluid is removed. The swab is used to streak the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform "lawn" of bacteria.
-
Disk Application: Paper disks impregnated with a standard concentration of sulfaclozine are placed on the agar surface using sterile forceps. Disks must be pressed gently to ensure full contact with the agar.
-
Incubation: The plate is inverted and incubated at 35 ± 2°C for 16-24 hours.
-
Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented. The diameter of this zone is measured in millimeters and compared to standardized interpretive charts (e.g., from CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).
Conclusion
This compound remains a relevant sulfonamide in veterinary practice due to its broad-spectrum antibacterial activity against key poultry pathogens. Its mechanism of action, the competitive inhibition of dihydropteroate synthase, is a well-established principle of antimicrobial chemotherapy. While specific MIC data can be variable and dependent on the bacterial isolate, its general efficacy against E. coli, Salmonella, and Pasteurella supports its clinical use. Standardized susceptibility testing protocols, such as broth microdilution and disk diffusion, are essential for monitoring bacterial resistance and guiding appropriate therapeutic use to preserve the long-term effectiveness of this and other antimicrobial agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical application of this compound - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 3. Sulfachloropyridazine (sodium) | Benchchem [benchchem.com]
- 4. Sulfachloropyridazine Sodium CAS 23282-55-5-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Assessing the spread of sulfachloropyridazine in poultry environment and its impact on Escherichia coli resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfaclozine Sodium: A Competitive Antagonist of Para-Aminobenzoic Acid in Folate Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfaclozine sodium, a synthetic sulfonamide, is a potent antimicrobial and anticoccidial agent widely used in veterinary medicine. Its therapeutic efficacy stems from its action as a competitive antagonist of para-aminobenzoic acid (PABA), a crucial precursor in the de novo folic acid synthesis pathway in many pathogenic bacteria and protozoa. By inhibiting the enzyme dihydropteroate synthase (DHPS), this compound effectively halts the production of essential folate cofactors, leading to the cessation of nucleic acid synthesis and subsequent cell growth and replication. This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailed experimental protocols for assessing its inhibitory activity, a summary of available quantitative data, and visualizations of the relevant biochemical pathways and experimental workflows.
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
The primary mode of action of this compound is the competitive inhibition of dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate, a key intermediate in the folic acid (vitamin B9) synthesis pathway.[2]
Folic acid, in its reduced tetrahydrofolate form, is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[2] While mammals obtain folic acid from their diet, many microorganisms, including pathogenic bacteria and protozoa like Eimeria, rely on its de novo synthesis.[3] This metabolic difference is the basis for the selective toxicity of sulfonamides.[1]
Due to its structural similarity to PABA, this compound binds to the active site of DHPS, preventing the natural substrate from binding and thereby blocking the enzymatic reaction.[4] This competitive antagonism is concentration-dependent. The inhibitory effect of this compound can be overcome by an excess of PABA. The resulting depletion of folic acid precursors leads to a bacteriostatic or coccidiostatic effect, inhibiting the growth and proliferation of the susceptible organisms.[1]
Folic Acid Synthesis Pathway and Site of Inhibition
The bacterial and protozoal folic acid synthesis pathway is a well-established target for antimicrobial agents. The pathway begins with guanosine triphosphate (GTP) and culminates in the production of tetrahydrofolate. This compound specifically targets the dihydropteroate synthase (DHPS) step in this pathway.
Figure 1: Folic Acid Synthesis Pathway and Inhibition by this compound.
Quantitative Data on Inhibitory Activity
Anticoccidial Efficacy of this compound against Eimeria tenella
This compound is widely used to control coccidiosis, a parasitic disease of the intestinal tract of animals caused by protozoa of the genus Eimeria.[5][6] Its efficacy is often measured by the reduction in oocyst output and intestinal lesion scores in infected animals.
| Parameter | Dosage | Effect | Organism | Host | Reference |
| Oocyst Per Gram (OPG) of Litter | Commercial preparations | Significant (P < 0.01) reduction in oocyst counts after treatment. | Eimeria spp. | Broiler Chickens | [7] |
| Lesion Score & Oocyst Index | 2 g/L drinking water | Reduction in caecal lesion scores and oocyst index. | Eimeria tenella | Broiler Chickens | [5] |
| Growth Performance | 2 g/L drinking water | Improvement in body weight gain and feed conversion ratio in infected and treated groups. | Eimeria tenella | Broiler Chickens | [8] |
| Overall Efficacy | 1 g/L drinking water + Herbal compound | Increased efficacy in combination therapy. | Eimeria tenella | Broiler Chickens | [9] |
Note: The studies cited demonstrate the in vivo efficacy of this compound but do not provide specific IC50 values for the inhibition of Eimeria tenella DHPS.
Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[10][11] While specific and extensive MIC data for this compound against a wide range of bacteria is limited in the reviewed literature, the following table provides a general representation of sulfonamide activity against common pathogens.
| Sulfonamide Agent | Organism | MIC Range (µg/mL) | Reference |
| Sulfonamides (general) | Staphylococcus aureus | Varies widely based on resistance | [1] |
| Sulfonamides (general) | Escherichia coli | Varies widely based on resistance | [1] |
| Sulfonamides (potentiated) | Escherichia coli | Breakpoint dependent | [10] |
| Sulfonamides (potentiated) | Staphylococcus pseudintermedius | Breakpoint dependent | [11] |
Note: MIC values for sulfonamides can vary significantly depending on the specific compound, the bacterial strain, and the presence of resistance mechanisms. The data presented is for general informational purposes.
Experimental Protocols
Determination of Dihydropteroate Synthase (DHPS) Inhibition (IC50)
This protocol describes a continuous, coupled spectrophotometric assay to determine the inhibitory activity of this compound against DHPS.[3][12][13]
Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced to 7,8-dihydrofolate by dihydrofolate synthase (DHFS) and subsequently to tetrahydrofolate by an excess of dihydrofolate reductase (DHFR), which oxidizes NADPH to NADP+. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the DHPS activity.
Materials:
-
Purified DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (PABA)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHPPP, PABA, NADPH, and this compound in appropriate solvents.
-
Prepare a reaction mixture containing assay buffer, DHPS, DHFR, and NADPH.
-
-
Assay Setup:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the test wells and an equivalent volume of solvent to the control wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding PABA to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for DHPS Inhibition Assay.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against a specific bacterium can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[14]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.
Materials:
-
Pure culture of the test bacterium
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well microplate.
-
-
Inoculation:
-
Inoculate each well containing the drug dilution with the prepared bacterial suspension. Include a positive control well (bacteria without the drug) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microplate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Conclusion
This compound remains a significant antimicrobial agent, particularly in veterinary applications, due to its well-defined mechanism as a competitive antagonist of PABA in the essential folic acid synthesis pathway. While specific enzyme kinetic data for this compound is not extensively documented in public literature, its biological efficacy is well-established. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other sulfonamides, aiding in the ongoing efforts of drug development and antimicrobial resistance monitoring. The provided visualizations offer a clear understanding of the biochemical and experimental processes involved. This technical guide serves as a valuable resource for researchers and scientists working to understand and leverage the therapeutic potential of DHPS inhibitors.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 3. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Example of a Competitive Inhibitor [science.umd.edu]
- 5. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advacarepharma.com [advacarepharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. idexx.com [idexx.com]
- 11. idexx.dk [idexx.dk]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method for sulfaclozine sodium quantification in feed
An Application Note and Protocol for the Quantification of Sulfaclozine Sodium in Animal Feed using High-Performance Liquid Chromatography (HPLC)
This document provides a detailed methodology for the quantitative analysis of this compound in animal feed matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a sulfonamide antibiotic used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in poultry and livestock.[1] Monitoring its concentration in animal feed is crucial to ensure proper dosage and prevent the development of antibiotic resistance. This application note describes a reliable and validated HPLC method for the determination of this compound in feed samples.
Principle
The method involves extracting this compound from the feed matrix using a suitable organic solvent mixture. The extract is then purified using solid-phase extraction (SPE) to remove interfering substances. The final extract is analyzed by reverse-phase HPLC with UV detection for quantification.
Experimental Protocols
Reagents and Materials
-
This compound reference standard (Purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (Analytical grade)
-
Formic acid (88%)
-
Ammonium acetate
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges: Strata-SCX or equivalent
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
pH meter
-
Solid-Phase Extraction manifold
Preparation of Standard Solutions
A stock standard solution of this compound (100 µg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation
-
Extraction: Weigh 5 g of a homogenized feed sample into a 50 mL polypropylene centrifuge tube. Add 20 mL of an extraction solvent mixture of ethyl acetate, acetonitrile, and methanol (50:25:25, v/v/v).[2]
-
Homogenization: Vortex the mixture for 15 minutes, followed by ultrasonication for 5 minutes.[3][4]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Clean-up (SPE):
-
Condition a Strata-SCX SPE cartridge with 5 mL of methanol followed by 5 mL of the extraction solvent.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of the extraction solvent to remove interfering substances.
-
Elute the this compound with 5 mL of 5% ammonia in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent[5][6] |
| Mobile Phase | Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[3] |
| Column Temperature | 30 °C |
| Detector Wavelength | 263 nm |
| Run Time | 10 minutes |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Validation Parameter | Typical Results |
| Linearity (µg/mL) | 0.1 - 10.0 (Correlation coefficient > 0.995)[5] |
| Accuracy (% Recovery) | 85 - 110% |
| Precision (% RSD) | < 2% (Repeatability and Intermediate Precision) |
| Limit of Detection (LOD) | 0.05 µg/g |
| Limit of Quantification (LOQ) | 0.15 µg/g |
Data Presentation
The concentration of this compound in the feed sample is calculated using the calibration curve generated from the standard solutions.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | [Insert Data] |
| 0.5 | [Insert Data] |
| 1.0 | [Insert Data] |
| 2.5 | [Insert Data] |
| 5.0 | [Insert Data] |
| 10.0 | [Insert Data] |
Table 2: Recovery Data for Spiked Feed Samples
| Spiked Concentration (µg/g) | Measured Concentration (µg/g) | % Recovery |
| 0.5 | [Insert Data] | [Insert Data] |
| 1.0 | [Insert Data] | [Insert Data] |
| 5.0 | [Insert Data] | [Insert Data] |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound in feed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Sulfaclozine Sodium Residue in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaclozine, a sulfonamide antibiotic, is widely used in veterinary medicine to treat and prevent coccidiosis in poultry and other livestock. The presence of its residues in animal-derived food products is a significant concern for public health due to potential allergic reactions and the development of antibiotic resistance.[1][2][3] Therefore, robust and sensitive analytical methods are crucial for monitoring sulfaclozine residues in edible tissues to ensure food safety and compliance with regulatory limits. This document provides a detailed application note and protocol for the determination of sulfaclozine sodium residues in various animal tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, making it ideal for residue analysis.[2][4]
Principle
The method is based on the extraction of sulfaclozine from homogenized tissue samples, followed by a clean-up step to remove matrix interferences. The quantification is performed by LC-MS/MS, which separates the analyte from other compounds and detects it based on its specific mass-to-charge ratio. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for accurate quantification.[5]
Experimental Protocols
Materials and Reagents
-
Standards: this compound (analytical standard, purity >99%), Sulfaclozine-d4 (internal standard, IS)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade), Formic acid (FA, ~98%)
-
Chemicals: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen phosphate dihydrate, Citric acid monohydrate, EDTA.
-
Solid Phase Extraction (SPE) Cartridges: Aromatic sulfonic acid SPE cartridges or equivalent.[5][6][7]
-
Sample Preparation: Homogenizer, Centrifuge, Vortex mixer, Nitrogen evaporator.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach
This protocol is adapted from a validated method for sulfonamide analysis in poultry and porcine kidney.[1]
-
Homogenization: Weigh 2 g (± 0.1 g) of homogenized tissue (muscle, liver, or kidney) into a 50 mL polypropylene centrifuge tube.
-
Fortification: Add the internal standard solution (e.g., 100 µL of 1 µg/mL Sulfaclozine-d4 in methanol) to all samples except the blanks.
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen phosphate dihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Dispersive Solid-Phase Extraction (dSPE) Clean-up:
-
Transfer 1 mL of the supernatant into a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a suitable dSPE sorbent (e.g., C18 or a combination of sorbents for lipid removal).[8]
-
Vortex for 30 seconds.
-
Centrifuge at 12000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.[5]
-
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic acid in Water.[9]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 35-40°C.[5]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 1.0 90 10 5.0 10 90 7.0 10 90 7.1 90 10 | 10.0 | 90 | 10 |
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
Source Temperature: 450°C.[5]
-
Ion Spray Voltage: 3.0 kV.[10]
-
Nebulizer Gas (GS1): 40 psi.[5]
-
Turbo Gas (GS2): 20 psi.[5]
-
Curtain Gas: 20 psi.[5]
-
Collision Gas: 10 psi.[5]
-
MRM Transitions (Example for Sulfaclozine):
-
Precursor Ion (Q1): m/z 285.0
-
Product Ion for Quantification (Q3): m/z 156.0 (characteristic sulfanilamide fragment)[2]
-
Product Ion for Confirmation (Q3): m/z 92.0
-
-
Data Presentation
Quantitative Method Performance Parameters
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of sulfonamides, including sulfaclozine, in various animal tissues.
| Parameter | Muscle Tissue | Liver Tissue | Kidney Tissue |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) (µg/kg) | 5[5][6][7] | 10[5][6][7] | 10-15 |
| Limit of Quantification (LOQ) (µg/kg) | 15 | 30 | 30-50 |
| Recovery (%) | 85-110 | 80-105 | 82.7-115.5[1] |
| Precision (RSD %) | <15 | <15 | <25.5[1] |
Note: These values are indicative and may vary depending on the specific instrumentation and matrix. Method validation should be performed in the target matrix.
Visualization
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of sulfaclozine in tissues.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound residues in animal tissues using LC-MS/MS. The described method, incorporating a QuEChERS-based sample preparation and sensitive instrumental analysis, is suitable for high-throughput screening and confirmation of sulfaclozine residues in a variety of tissue matrices. The high sensitivity, specificity, and accuracy of this method make it a valuable tool for ensuring food safety and regulatory compliance. Proper method validation in the laboratory's specific matrices is essential before routine application.
References
- 1. researchgate.net [researchgate.net]
- 2. entomoljournal.com [entomoljournal.com]
- 3. scielo.br [scielo.br]
- 4. lcms.cz [lcms.cz]
- 5. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 6. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfaclozine Sodium Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of sulfaclozine sodium from plasma matrices for quantitative analysis, typically by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
This compound is a sulfonamide antibiotic used in veterinary medicine. Accurate quantification of its concentration in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Effective sample preparation is a critical step to remove interfering substances such as proteins and phospholipids, thereby enhancing the accuracy, precision, and sensitivity of the analysis.[1][2] This note details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). A detailed, validated protocol for a method analogous to protein precipitation for a structurally similar sulfonamide, sulfachloropyrazine, is provided, demonstrating high recovery and minimal matrix effects.[3]
Sample Preparation Methodologies
The choice of sample preparation method depends on factors such as the required limit of quantification, sample throughput, and the complexity of the plasma matrix.
-
Protein Precipitation (PPT): This is a rapid and straightforward method widely used for its simplicity and high-throughput compatibility.[4][5] It involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[4][6] After centrifugation, the clear supernatant containing the analyte of interest is collected for analysis. While fast and inexpensive, PPT may result in a less clean extract compared to other methods, potentially leading to matrix effects in the analytical instrument.[3]
-
Liquid-Liquid Extraction (LLE): LLE is a technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[5] This method generally produces cleaner extracts than PPT by removing not only proteins but also other interfering substances like phospholipids.[4] However, LLE can be more time-consuming, may require larger volumes of organic solvents, and is susceptible to emulsion formation.[4]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile sample preparation technique that can provide very clean extracts and allows for the concentration of the analyte.[7] The principle of SPE is similar to liquid chromatography, where the analyte is retained on a solid sorbent while the matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE is often considered the gold standard for sample cleanup but is typically more expensive and requires more extensive method development than PPT or LLE.[7]
Data Presentation
The following table summarizes the quantitative performance data for a validated UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium (a close structural analog of this compound) in chicken plasma using a protein precipitation/extraction method.[3]
| Parameter | Sulfachloropyrazine Sodium | Internal Standard (Sulfachloropyridazine Sodium) |
| Linearity Range | 0.0025–25 µg/mL | - |
| Correlation Coefficient (r) | > 0.9991 | - |
| Intra-day Precision (%RSD) | 0.65% to 7.01% | - |
| Inter-day Precision (%RSD) | 0.42% to 11.32% | - |
| Intra-day Accuracy | -8.01% to -0.70% | - |
| Inter-day Accuracy | -4.40% to 6.03% | - |
| Extraction Recovery | 92.22% – 97.13% | 98.33% – 103.22% |
| Matrix Effect | 98.33% – 103.22% | 92.22% – 97.13% |
Experimental Protocols
Protocol 1: Protein Precipitation (Validated for a Sulfaclozine Analog)[3]
This protocol is based on a validated method for sulfachloropyrazine in chicken plasma and is expected to have high applicability for sulfaclozine.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., sulfachloropyridazine sodium in methanol)
-
Acetonitrile
-
Vortex mixer
-
Centrifuge capable of 12,000 rpm
-
Micropipettes and tips
-
Sample vials
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL centrifuge tube.
-
Add 20 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of acetonitrile to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean sample vial for UPLC-MS/MS analysis.
Protocol 2: General Liquid-Liquid Extraction (LLE)
This is a general procedure that can be optimized for this compound.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the mobile phase)
Procedure:
-
Pipette 200 µL of the plasma sample into a centrifuge tube.
-
Add a known amount of the internal standard.
-
Add 1 mL of the extraction solvent.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solvent.
-
Vortex briefly and transfer to a sample vial for analysis.
Protocol 3: General Solid-Phase Extraction (SPE)
This is a general procedure using a reversed-phase SPE cartridge, which would need to be optimized for this compound.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18 or a polymer-based sorbent)
-
SPE manifold (vacuum or positive pressure)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile with a small percentage of formic acid)
-
Solvent evaporator
-
Reconstitution solvent
Procedure:
-
Pre-treat Sample: Mix 500 µL of plasma with a known amount of internal standard and 500 µL of 2% phosphoric acid in water.
-
Condition Cartridge: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate Cartridge: Pass 1 mL of water through the SPE cartridge. Do not let the sorbent bed go dry.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Pass 1 mL of the wash solvent through the cartridge to remove interferences.
-
Dry Sorbent: Apply vacuum for 1-2 minutes to dry the sorbent bed.
-
Elute Analyte: Elute the sulfaclozine and internal standard with 1 mL of the elution solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 200 µL of the reconstitution solvent for analysis.
Visualizations
Caption: Protein Precipitation Workflow for Sulfaclozine Analysis.
Caption: General Liquid-Liquid Extraction Workflow.
Caption: General Solid-Phase Extraction Workflow.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Determining the Aqueous Solubility of Sulfaclozine Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaclozine sodium is a sulfonamide antibiotic used in veterinary medicine for the treatment and prevention of coccidiosis in poultry and other livestock. A thorough understanding of its aqueous solubility is a critical parameter in formulation development, pharmacokinetic studies, and environmental risk assessment. These application notes provide a detailed protocol for determining the equilibrium solubility of this compound in water, based on the widely recognized OECD Test Guideline 105, commonly known as the shake-flask method.
This document outlines the necessary materials, a step-by-step experimental procedure, and analytical methods for the quantification of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior in aqueous solutions and for the development of analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 4-amino-N-(6-chloro-2-pyrazinyl)-benzenesulfonamide, monosodium salt | [1] |
| Synonyms | Sulfachloropyrazine sodium, Sulphachloropyrazine sodium | [1] |
| Chemical Formula | C₁₀H₈ClN₄NaO₂S | |
| Molecular Weight | 306.70 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| UV/Vis λmax in Water | 261, 323 nm | [1] |
| pKa (Sulfachloropyridazine) | ~5.5-7.0 | [5] |
| Reported Solubility | Freely soluble in water; ~1 mg/mL in PBS (pH 7.2); 50 mg/mL in water | [1][4][6] |
Note: The pKa value of the closely related compound sulfachloropyridazine suggests that the solubility of this compound is likely to be pH-dependent.
Experimental Protocol: Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound. The procedure involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved substance.
Materials and Equipment
-
This compound (≥98% purity)
-
Reagent-grade water (e.g., Milli-Q or equivalent)
-
pH meter
-
Analytical balance
-
Mechanical shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and pipettes
-
Glass flasks or vials with screw caps
Experimental Workflow
The overall experimental workflow for determining the aqueous solubility of this compound is depicted in the following diagram.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Accurate acid dissociation constant (pKa) calculation for the sulfachloropyridazine and similar molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Development of a Stability-Indicating HPLC Assay for Sulfaclozine Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaclozine sodium, a sulfonamide antimicrobial agent, is utilized in veterinary medicine for the treatment and prevention of coccidiosis in poultry. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a validated stability-indicating assay is crucial. This document outlines a comprehensive protocol for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties of this compound
| Property | Description |
| Chemical Name | N-(6-chloropyrazin-2-yl)-4-aminobenzenesulfonamide sodium salt |
| Molecular Formula | C₁₀H₈ClN₄NaO₂S |
| Molecular Weight | 324.7 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Experimental Protocols
Instrumentation and Chromatographic Conditions
A reversed-phase HPLC method is proposed for the separation and quantification of this compound and its degradation products. The following conditions are a starting point and may require optimization for specific instrumentation and samples.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.025 M Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare a solution of the drug product in the mobile phase to obtain a theoretical concentration of 100 µg/mL of this compound.
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the HPLC method. A target degradation of 5-20% is generally considered appropriate.
3.3.1. Acid Hydrolysis
-
To 1 mL of the standard stock solution, add 1 mL of 1 N HCl.
-
Reflux the solution at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with 1 N NaOH.
-
Dilute to 10 mL with the mobile phase and inject into the HPLC system.
3.3.2. Base Hydrolysis
-
To 1 mL of the standard stock solution, add 1 mL of 1 N NaOH.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 N HCl.
-
Dilute to 10 mL with the mobile phase and inject into the HPLC system.
3.3.3. Oxidative Degradation
-
To 1 mL of the standard stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to 10 mL with the mobile phase and inject into the HPLC system.
3.3.4. Thermal Degradation
-
Accurately weigh 10 mg of this compound powder into a glass vial.
-
Place the vial in a hot air oven maintained at 105°C for 48 hours.
-
After cooling, dissolve the powder in 10 mL of the mobile phase and inject it into the HPLC system.
3.3.5. Photolytic Degradation
-
Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Simultaneously, keep a control sample in the dark.
-
Inject both the exposed and control samples into the HPLC system.
Data Presentation
The following tables summarize hypothetical results from the forced degradation studies. Actual results will vary and should be recorded meticulously.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | Temperature | This compound (% Degradation) | Number of Degradation Products |
| 1 N HCl | 4 hours | 80°C | 15.2% | 2 |
| 1 N NaOH | 2 hours | 80°C | 18.5% | 1 |
| 30% H₂O₂ | 24 hours | Room Temp. | 12.8% | 3 |
| Thermal | 48 hours | 105°C | 8.5% | 1 |
| Photolytic (UV) | 24 hours | Room Temp. | 10.2% | 2 |
Table 2: Chromatographic Data for this compound and its Degradation Products
| Peak | Retention Time (min) | Relative Retention Time |
| This compound | 6.5 | 1.00 |
| Degradation Product 1 (Acid) | 4.2 | 0.65 |
| Degradation Product 2 (Acid) | 8.1 | 1.25 |
| Degradation Product 3 (Base) | 5.3 | 0.82 |
| Degradation Product 4 (Oxidative) | 3.8 | 0.58 |
| Degradation Product 5 (Oxidative) | 7.2 | 1.11 |
| Degradation Product 6 (Oxidative) | 9.5 | 1.46 |
| Degradation Product 7 (Thermal) | 4.8 | 0.74 |
| Degradation Product 8 (Photolytic) | 5.9 | 0.91 |
| Degradation Product 9 (Photolytic) | 8.9 | 1.37 |
Visualizations
Caption: Experimental workflow for the stability-indicating assay of this compound.
Caption: Hypothetical degradation pathway of this compound under stress conditions.
Method Validation
The developed stability-indicating method must be validated according to ICH Q2(R1) guidelines. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The proposed stability-indicating HPLC method provides a robust framework for the analysis of this compound and its degradation products. The detailed protocol for forced degradation studies ensures that the method is specific and suitable for stability testing. Proper validation of this method is essential before its implementation in routine quality control and stability studies of this compound drug products. This will ultimately contribute to ensuring the quality and safety of veterinary pharmaceuticals.
Application Notes and Protocols for the Analytical Determination of Sulfaclozine Sodium in Veterinary Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfaclozine sodium is a sulfonamide antibiotic widely used in veterinary medicine for the prevention and treatment of coccidiosis in poultry and other livestock. Ensuring the quality, efficacy, and safety of veterinary formulations containing this compound necessitates accurate and reliable analytical methods for its quantification. These application notes provide detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titrimetry. The methodologies are presented with the aim of providing researchers, scientists, and drug development professionals with the necessary tools for routine quality control and stability testing of this compound in various veterinary dosage forms.
Data Presentation
The following tables summarize the key parameters and validation data for the different analytical methods described, allowing for easy comparison.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Description |
| Stationary Phase | Supelcosil C18 or equivalent (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M KH₂PO₄ : Acetonitrile (80:20, v/v)[1] |
| Flow Rate | 2.0 mL/min[1] |
| Detection Wavelength | 260 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25°C) |
| Run Time | Approximately 10 minutes |
Table 2: HPLC Method Validation Data
| Parameter | Result |
| Linearity Range | 20.0 - 60.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 1.25 µg/mL[2] |
| Limit of Quantitation (LOQ) | 4.2 µg/mL[2] |
Table 3: UV-Vis Spectrophotometry Method Parameters
| Parameter | Description |
| Wavelength of Maximum Absorbance (λmax) | 261 nm and 323 nm[3] |
| Solvent/Blank | 0.1 M Hydrochloric Acid |
| Cuvette Path Length | 1 cm |
Table 4: Titrimetric Method Parameters
| Parameter | Description |
| Titrant | 0.1 M Sodium Nitrite (NaNO₂) |
| Solvent | Water and Dimethylformamide[4][5] |
| Indicator | Dead-stop titration apparatus |
| Endpoint Detection | Persistent deflection of the galvanometer |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method provides a selective and sensitive means for the quantification of this compound.
1.1. Equipment and Reagents
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
C18 analytical column (250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water
1.2. Preparation of Solutions
-
Mobile Phase: Dissolve 6.8 g of KH₂PO₄ in 800 mL of deionized water. Add 200 mL of acetonitrile and mix. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 20.0 to 60.0 µg/mL.
1.3. Sample Preparation (for a water-soluble powder formulation)
-
Accurately weigh a portion of the powdered veterinary formulation equivalent to 100 mg of this compound.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
1.4. Chromatographic Procedure
-
Set up the HPLC system with the parameters listed in Table 1.
-
Inject 20 µL of each working standard solution and the sample solution.
-
Record the chromatograms and measure the peak area for sulfaclozine.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
1.5. Calculation
Where:
-
C = Concentration of this compound in the sample solution (µg/mL)
-
D = Dilution factor
-
P = Purity of the this compound reference standard (%)
-
W = Weight of the sample taken (mg)
UV-Vis Spectrophotometry Method
This method is a simpler and more rapid technique suitable for routine analysis where high selectivity is not required.
2.1. Equipment and Reagents
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound reference standard
-
Hydrochloric acid (HCl) (analytical grade)
-
Deionized water
2.2. Preparation of Solutions
-
0.1 M Hydrochloric Acid: Prepare by diluting concentrated HCl with deionized water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to obtain concentrations in the expected linear range.
2.3. Sample Preparation (for an oral solution formulation)
-
Accurately measure a volume of the oral solution equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Dilute to volume with 0.1 M HCl and mix well.
-
Further dilute an aliquot of this solution with 0.1 M HCl to obtain a final concentration within the working standard range.
2.4. Spectrophotometric Procedure
-
Set the spectrophotometer to measure absorbance at 261 nm.
-
Use 0.1 M HCl as the blank.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
2.5. Calculation
Where:
-
C = Concentration of this compound in the sample solution (µg/mL)
-
D = Dilution factor
Titrimetric Method
This method is based on a diazotization reaction and is a classic, cost-effective method for the assay of sulfonamides.
3.1. Equipment and Reagents
-
Dead-stop titration apparatus (or potentiometric titrator)
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Beakers and graduated cylinders
-
Sodium nitrite (NaNO₂) (analytical grade)
-
Sodium bromide (NaBr) (analytical grade)
-
Hydrochloric acid (concentrated)
-
Dimethylformamide (DMF)
-
Deionized water
3.2. Preparation of Solutions
-
0.1 M Sodium Nitrite Titrant: Accurately weigh 6.9 g of NaNO₂, dissolve in and dilute to 1000 mL with deionized water. Standardize this solution against a primary standard (e.g., sulfanilic acid).
3.3. Titration Procedure
-
Accurately weigh a portion of the veterinary formulation equivalent to about 500 mg of this compound and transfer to a 250 mL beaker.
-
Slowly add 25 mL of concentrated hydrochloric acid.[5]
-
Cool the solution to below 15°C in an ice bath.
-
Immerse the electrodes of the dead-stop titration apparatus into the solution.
-
Titrate slowly with 0.1 M sodium nitrite, stirring continuously.
-
The endpoint is indicated by a persistent deflection of the galvanometer for at least 30 seconds.
-
Record the volume of titrant consumed.
3.4. Calculation
Where:
-
V = Volume of sodium nitrite titrant consumed (mL)
-
M = Molarity of the sodium nitrite titrant
-
F = Equivalence factor (32.47 mg of this compound is equivalent to 1 mL of 0.1 M sodium nitrite)[4][5]
-
W = Weight of the sample taken (mg)
Mandatory Visualization
Caption: HPLC analysis workflow for this compound.
Caption: UV-Vis spectrophotometry analysis workflow.
Caption: Titrimetric analysis workflow for this compound.
References
- 1. A Thorough HPLC Assay of Quaternary Veterinary Formulation coupled with Environmental Assessment Tool [ouci.dntb.gov.ua]
- 2. japsonline.com [japsonline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. CN102188435B - Compound this compound suspension and preparation method thereof - Google Patents [patents.google.com]
- 5. CN102188435A - Compound this compound suspension and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Pharmacokinetic Modeling of Sulfaclozine Sodium in Broiler Chickens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of sulfaclozine sodium in broiler chickens. The information is intended to guide researchers in designing and executing robust experiments for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this important veterinary drug.
Introduction
This compound is a sulfonamide antibiotic widely used in the poultry industry for the prevention and treatment of coccidiosis and other bacterial infections.[1][2][3] Understanding its pharmacokinetic profile in broiler chickens is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and adhering to withdrawal periods to safeguard food safety. These protocols outline the key experimental procedures, from animal handling and drug administration to sample analysis and pharmacokinetic modeling.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in broiler chickens following a single dose of 60 mg/kg body weight administered intravenously (IV) and orally (intracrop).
Table 1: Serum Concentrations of this compound in Broiler Chickens. [4]
| Time (hours) | Mean Serum Concentration (µg/mL) ± SD (Intravenous) | Mean Serum Concentration (µg/mL) ± SD (Oral/Intracrop) |
| 0.083 | 99.62 ± 3.31 | 4.33 ± 0.45 |
| 0.50 | 83.50 ± 4.22 | 7.95 ± 0.72 |
| 2 | 72.68 ± 5.02 | 16.46 ± 2.68 |
| 6 | 58.43 ± 5.39 | 22.88 ± 3.00 |
| 24 | 38.66 ± 4.04 | 16.03 ± 3.53 |
| 72 | 13.14 ± 1.64 | 5.74 ± 0.98 |
Table 2: Pharmacokinetic Parameters of this compound in Broiler Chickens. [4][5]
| Pharmacokinetic Parameter | Intravenous Administration (Mean ± SD) | Oral/Intracrop Administration (Mean ± SD) |
| Absorption | ||
| Absorption half-life (t½α) (h) | 1.18 ± 0.14 | 3.56 ± 0.41 |
| Peak concentration (Cmax) (µg/mL) | - | 22.88 ± 3.00 |
| Time to peak concentration (Tmax) (h) | - | 6.00 |
| Distribution | ||
| Distribution rate constant (α) (h⁻¹) | 0.59 ± 0.07 | 0.19 ± 0.02 |
| Volume of distribution (Vd(area)) (L/kg) | 0.83 ± 0.09 | 1.87 ± 0.21 |
| Elimination | ||
| Elimination half-life (t½β) (h) | 15.12 ± 1.83 | 25.33 ± 2.98 |
| Elimination rate constant (β) (h⁻¹) | 0.05 ± 0.01 | 0.03 ± 0.00 |
| Area under the curve (AUC₀→∞) (µg·h/mL) | 1118.33 ± 134.21 | 558.29 ± 65.18 |
| Mean residence time (MRT) (h) | 21.83 ± 2.62 | 36.55 ± 4.29 |
| Transfer Rate Constants | ||
| k₁₂ (h⁻¹) | 0.28 ± 0.03 | 0.09 ± 0.01 |
| k₂₁ (h⁻¹) | 0.17 ± 0.02 | 0.06 ± 0.01 |
Experimental Protocols
Animal and Housing
-
Species: Broiler chickens (Gallus gallus domesticus)
-
Age: Approximately 30 days old.[4]
-
Health Status: Clinically healthy and free from any medication for at least two weeks prior to the study.
-
Housing: Housed in clean, disinfected pens with controlled temperature and lighting. Provide ad libitum access to feed and water.
-
Acclimatization: Allow the birds to acclimatize to the housing conditions for at least one week before the experiment.
Drug Preparation and Administration
For Intravenous (IV) Administration:
-
Prepare a sterile solution of this compound in a suitable vehicle such as isotonic saline or a buffer (e.g., PBS, pH 7.2).[7] The solubility in aqueous buffers is approximately 1 mg/mL.[7] For higher concentrations, a stock solution can be prepared in DMSO and then further diluted.[7]
-
Accurately weigh each bird to determine the exact volume of the drug solution to be administered.
-
Administer the solution slowly into the brachial (wing) vein.
For Oral (Intracrop) Administration:
-
Use a commercially available this compound soluble powder.[3][8]
-
Dissolve the required amount of powder in water to achieve the target concentration for a 60 mg/kg dose.
-
Administer the solution directly into the crop using a gavage needle to ensure accurate dosing.
Blood Sample Collection
-
Collect blood samples from the brachial vein.[9]
-
Use a sterile syringe with an appropriate needle size (e.g., 23-25 gauge for smaller chickens).[9]
-
Collect approximately 1-2 mL of blood at predetermined time points (e.g., 0.083, 0.5, 2, 6, 24, and 72 hours post-administration).[4]
-
To obtain serum, dispense the blood into a plain collection tube without anticoagulant.[9][10]
-
Allow the blood to clot at room temperature for 1-2 hours.[10][11]
-
Apply gentle pressure to the puncture site after withdrawing the needle to prevent hematoma formation.[9]
Sample Processing (Serum Separation)
-
Once the blood has clotted, centrifuge the tubes at approximately 3000 rpm for 15 minutes to separate the serum.
-
Alternatively, if a centrifuge is not available, the clotted blood can be left undisturbed until the serum separates, and the serum can then be carefully poured off.[1]
-
Carefully aspirate the clear supernatant (serum) into a clean, labeled microcentrifuge tube.
-
Store the serum samples at -20°C or lower until analysis.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the quantification of sulfaclozine in chicken serum. Method validation (linearity, accuracy, precision, and sensitivity) is essential before analyzing study samples.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) by passing methanol followed by deionized water through it.[12][13]
-
Dilute the serum sample with a suitable buffer.
-
Load the diluted serum onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the sulfaclozine from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).[12][13]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[14]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantification: Use a calibration curve prepared with known concentrations of this compound standard.
-
Pharmacokinetic Modeling
-
Software: Use a validated pharmacokinetic software package (e.g., WinNonlin).
-
Model Selection: Analyze the serum concentration-time data to determine the appropriate compartmental model (e.g., one-compartment or two-compartment model).[15][16][17] The data for sulfaclozine in broiler chickens often fits a two-compartment model for IV administration and a one-compartment model with first-order absorption for oral administration.
-
Parameter Calculation: Calculate the key pharmacokinetic parameters as listed in Table 2.
-
Statistical Analysis: Perform statistical analysis to compare pharmacokinetic parameters between different administration routes.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound in broiler chickens.
Caption: Mechanism of action of this compound.
References
- 1. westernu.edu [westernu.edu]
- 2. rooyandarou.com [rooyandarou.com]
- 3. Move-Sulfaclozine - Sulfachloropyrazine sodium [movetco.com]
- 4. Pharmacokinetic of sulfaclozine in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. PharmaGal : SALICOX 300 mg/g powder for oral solution [pharmagal.sk]
- 9. 7. Collection of blood from chickens [fao.org]
- 10. m.youtube.com [m.youtube.com]
- 11. AHL LabNote 3-Collecting and submitting poultry blood samples to the AHL | Animal Health Laboratory [uoguelph.ca]
- 12. scispace.com [scispace.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. allucent.com [allucent.com]
- 16. pharmacy.ufl.edu [pharmacy.ufl.edu]
- 17. derangedphysiology.com [derangedphysiology.com]
Application Notes and Protocols for Dosage Determination of Sulfaclozine Sodium in Coccidiosis Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the appropriate dosage of sulfaclozine sodium for the effective treatment of coccidiosis in poultry. The protocols outlined below are based on established scientific literature and are intended to assist in the design and execution of preclinical and clinical studies.
Introduction to this compound
This compound is a sulfonamide antibiotic widely used in veterinary medicine for its potent anticoccidial and antibacterial properties. It is particularly effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry.[1][2]
Mechanism of Action: this compound acts as a competitive antagonist of para-aminobenzoic acid (PABA), a vital precursor for the synthesis of folic acid in protozoa and bacteria.[2][3] By inhibiting the production of folic acid, this compound effectively halts the replication of Eimeria species, primarily targeting the second-generation schizonts.[3]
Efficacy Studies
Determining the efficacy of this compound involves challenging poultry with pathogenic Eimeria species and evaluating the drug's ability to mitigate the clinical signs and pathological effects of the disease.
Recommended Efficacy Study Protocol
This protocol is designed to assess the in vivo efficacy of this compound against a mixed or single Eimeria species infection in broiler chickens.
Objective: To determine the effective dose range of this compound for the control of coccidiosis.
Materials:
-
Healthy broiler chickens (e.g., Ross 308 strain), 10-14 days old.
-
Coccidia-free starter feed and fresh water.
-
Sporulated oocysts of pathogenic Eimeria species (e.g., E. tenella, E. acervulina, E. maxima, E. necatrix).
-
This compound (30% soluble powder is a common commercial formulation).[1]
-
McMaster counting chambers.
-
Microscope.
Experimental Design:
-
Animal Housing: House the chickens in a coccidia-free environment, with controlled temperature, humidity, and lighting.
-
Acclimatization: Allow the birds to acclimatize for at least 5 days before the start of the experiment.
-
Grouping: Randomly allocate the birds into treatment groups (n=10-20 birds per group is recommended). A typical experimental design would include:
-
Group A: Non-infected, Non-treated Control (Negative Control): Receives no oocysts and no medication.
-
Group B: Infected, Non-treated Control (Positive Control): Receives oocysts and no medication.
-
Group C-F: Infected, Treated Groups: Receive oocysts and varying doses of this compound in drinking water or feed.
-
-
Infection: On day 0 of the study, orally inoculate each bird in the infected groups with a predetermined dose of sporulated Eimeria oocysts (e.g., 5 x 10^4 to 1 x 10^5 oocysts per bird).
-
Treatment: Begin treatment with this compound 48 hours post-infection and continue for 3-5 consecutive days.
-
Data Collection: Monitor the birds daily for clinical signs (e.g., ruffled feathers, diarrhea, mortality). Record the following parameters:
-
Body Weight Gain (BWG): Weigh the birds at the beginning and end of the experimental period.
-
Feed Conversion Ratio (FCR): Measure feed intake and calculate the FCR.
-
Oocyst Per Gram (OPG) of Feces/Litter: Collect fecal/litter samples from each group at specified intervals (e.g., days 5, 7, and 9 post-infection) and determine the OPG using the McMaster technique.
-
Lesion Scoring: On day 7 post-infection, euthanize a subset of birds from each group and score the intestinal lesions caused by coccidiosis using a standardized scoring system (e.g., Johnson and Reid, 1970).
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between the treatment groups.
Efficacy Data Summary
The following table summarizes typical dosages and their observed efficacy from various studies.
| Dosage | Route of Administration | Eimeria Species | Key Efficacy Findings | Reference |
| 50-100 mg/kg body weight/day | Drinking Water | Mixed Eimeria species | Effective in reducing clinical signs and oocyst production. | [4] |
| 1 g/L | Drinking Water | E. tenella | Significant reduction in oocyst output compared to untreated controls. | |
| 2 g/L | Drinking Water | E. tenella | Further reduction in oocyst counts and improved weight gain. | |
| 600 g/1000 kg | Feed | Mixed Eimeria species | Suitable for outbreak treatment. | [3] |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in the target species. This information helps in establishing an optimal dosing regimen.
Recommended Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in broiler chickens after a single oral and intravenous administration.
Materials:
-
Healthy broiler chickens (30-day-old males are often used).[5]
-
This compound solution for injection (for IV administration).
-
This compound soluble powder (for oral administration).
-
Heparinized blood collection tubes.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS/MS).
Experimental Design:
-
Animal Housing and Fasting: House the birds individually in cages and fast them for 12 hours prior to drug administration.
-
Grouping: Divide the birds into two groups:
-
Blood Sampling: Collect blood samples (approximately 1 mL) from the wing vein at the following time points: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-administration.[5]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Analytical Method: Analyze the concentration of sulfaclozine in the plasma samples using a validated HPLC method. A detailed UHPLC-MS/MS method has been described for the determination of sulfaclozine in chicken plasma.[6]
-
Pharmacokinetic Analysis: Use appropriate software to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
Pharmacokinetic Data Summary
The following table presents key pharmacokinetic parameters of sulfaclozine in broiler chickens following a single 60 mg/kg dose.[5]
| Parameter | Intravenous (IV) Administration | Intracrop (Oral) Administration |
| Cmax (µg/mL) | 99.62 ± 3.31 (at 0.083 h) | 22.88 ± 3.00 (at 6 h) |
| Tmax (h) | 0.083 | 6 |
| AUC (µg·h/mL) | - | - |
| t½ (h) | - | - |
| Bioavailability (%) | 100 | ~50 |
Toxicity Studies
Assessing the safety of this compound is critical. While it is generally considered safe for short-term use at therapeutic doses, prolonged use can lead to adverse effects.
Recommended Sub-chronic Toxicity Study Protocol
Objective: To evaluate the potential toxicity of this compound in broiler chickens following repeated oral administration for 21 days.
Materials:
-
Healthy day-old broiler chicks.
-
Standard broiler feed and water.
-
This compound.
-
Equipment for hematological and serum biochemical analysis.
-
Materials for histopathological examination.
Experimental Design:
-
Animal Housing and Acclimatization: House the chicks in a clean, controlled environment and allow them to acclimatize for 7 days.
-
Grouping: Randomly divide the birds into four groups (n=20 per group, with equal numbers of males and females).
-
Group 1: Control: Receives untreated drinking water.
-
Group 2: Low Dose: Receives the recommended therapeutic dose of this compound (e.g., 1x the therapeutic dose).
-
Group 3: Medium Dose: Receives a multiple of the therapeutic dose (e.g., 3x the therapeutic dose).
-
Group 4: High Dose: Receives a higher multiple of the therapeutic dose (e.g., 5x the therapeutic dose).
-
-
Administration: Administer this compound in the drinking water daily for 21 consecutive days.
-
Observations:
-
Clinical Signs: Observe the birds daily for any signs of toxicity, such as changes in behavior, appetite, or mortality.
-
Body Weight and Feed Intake: Record weekly.
-
-
Sample Collection: At the end of the 21-day period, collect blood samples for hematology and serum biochemistry analysis. Euthanize the birds and perform a gross pathological examination. Collect key organs (liver, kidneys, spleen, intestine, etc.) for histopathological examination.
-
Data Analysis: Analyze the data for any dose-dependent toxic effects.
Known Toxicological Profile
-
Long-term application may lead to symptoms of sulfonamide poisoning. [3]
-
It is recommended to use for a maximum of 3-5 consecutive days in broiler chickens. [3]
-
Prohibited for use in laying hens and birds over 16 weeks of age due to potential reduction in egg production. [3]
-
Withdrawal period: A withdrawal period of 1 day for broilers and 4 days for turkeys is generally recommended before slaughter.[3]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for an efficacy study of this compound.
Caption: Workflow for a pharmacokinetic study.
Conclusion
The determination of an appropriate dosage for this compound in the treatment of coccidiosis requires a systematic approach involving efficacy, pharmacokinetic, and toxicity studies. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and conduct robust studies to establish a safe and effective dosing regimen for this important veterinary drug. It is crucial to adhere to good laboratory practices and animal welfare guidelines throughout all experimental procedures.
References
- 1. Move-Sulfaclozine - Sulfachloropyrazine sodium [movetco.com]
- 2. advacarepharma.com [advacarepharma.com]
- 3. Clinical application of this compound - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 4. rooyandarou.com [rooyandarou.com]
- 5. Pharmacokinetic of sulfaclozine in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Sulfaclozine Sodium in In Vivo Animal Models of Coccidiosis
Introduction
Sulfaclozine sodium, also known as sulfachloropyrazine sodium, is a broad-spectrum sulfonamide derivative widely used in veterinary medicine for its antibacterial and anticoccidial properties.[1][2] It is particularly effective for the treatment and control of coccidiosis in poultry, a parasitic disease caused by protozoa of the genus Eimeria.[3][4] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing this compound in in vivo animal models of coccidiosis, primarily focusing on broiler chickens.
Mechanism of Action
Sulfaclozine functions as a competitive antagonist of para-aminobenzoic acid (PABA), a crucial precursor for the synthesis of folic acid in protozoa and bacteria.[3][5] By inhibiting the enzyme dihydropteroate synthase, sulfaclozine disrupts the folic acid pathway, which in turn interferes with DNA synthesis and halts the proliferation of coccidia.[3] Its peak activity is against the second-generation schizonts of Eimeria, with some effect on the first generation as well.[6]
Caption: Mechanism of action of this compound.
Data Presentation
Quantitative data from studies on this compound is summarized below for easy reference and comparison.
Table 1: Recommended Dosages for this compound in Poultry
| Application | Animal Model | Dosage | Administration Route | Duration | Reference(s) |
| Normal Treatment | Poultry | 50-100 mg/kg body weight | Drinking Water | 3 days | [5] |
| Normal Treatment | Poultry | 1 g / 1 L | Drinking Water | 3 consecutive days | [3][5][7] |
| Severe Infection (E. tenella, E. necatrix) | Poultry | 1.5 - 2 g / 1 L | Drinking Water | 3 consecutive days | [3] |
| Feed Inclusion | Poultry | 600 g / 1000 kg | Feed | Continuous | [6] |
| Experimental Infection | Broiler Chickens | 60 mg/kg body weight | Intracrop (Oral) | Single Dose | [8][9] |
Table 2: Summary of Efficacy Data in Broiler Chickens
| Parameter | Control Group (Infected, Untreated) | Sulfaclozine Treated Group | Efficacy Outcome | Reference(s) |
| Oocyst Shedding (OPG) | High oocyst output | Complete inhibition of oocyst shedding | Significantly reduced oocyst counts post-treatment. | [4][7] |
| Intestinal Lesions | Severe lesions present | Repaired intestinal lesions | Significant improvement in lesion scores one week after treatment. | [7][10] |
| Body Weight & FCR | Reduced body weight, poor FCR | Improved body weight and FCR | Treatment improved performance metrics compared to the infected, untreated group. | [7][11] |
| Mortality | 60% mortality in one study | Not specified, but improved survival | Reduced mortality compared to untreated controls. | [11] |
OPG: Oocysts Per Gram; FCR: Feed Conversion Ratio.
Table 3: Pharmacokinetic Parameters of Sulfaclozine in Broiler Chickens (60 mg/kg Dose)
| Parameter | Intravenous (IV) Administration | Intracrop (Oral) Administration | Unit | Reference(s) |
| Cmax (Peak Concentration) | 99.62 ± 3.31 (at 0.083h) | 22.88 ± 3.00 (at 6h) | µg/mL | [1][8] |
| Tmax (Time to Peak) | 0.083 | 6 | hours | [1][8] |
| AUC (0→72h) | Significantly higher | Significantly lower | µg·h/mL | [8] |
| Bioavailability | - | 49.93% | % | [9][12] |
| t½β (Elimination Half-life) | Significantly shorter | Significantly longer | hours | [8] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo efficacy study of this compound against coccidiosis in broiler chickens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dadvet.com [dadvet.com]
- 4. researchgate.net [researchgate.net]
- 5. rooyandarou.com [rooyandarou.com]
- 6. Clinical application of this compound - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 7. cabi.org [cabi.org]
- 8. Pharmacokinetic of sulfaclozine in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ijsra.net [ijsra.net]
- 12. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of Sulfaclozine Sodium by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of sulfaclozine sodium. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize matrix effects and ensure accurate, reproducible results in your research.
Troubleshooting Guide: Minimizing Matrix Effects
Matrix effects, such as ion suppression or enhancement, are a primary challenge in LC-MS/MS analysis, leading to inaccurate quantification.[1][2][3] This guide addresses common issues encountered when analyzing this compound in complex biological samples.
| Symptom | Potential Cause | Recommended Action |
| Poor Signal or Low Analyte Response | Ion Suppression: High concentrations of co-eluting matrix components (e.g., phospholipids, salts, proteins) compete with sulfaclozine for ionization.[1][2][4] | 1. Optimize Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or a QuEChERS protocol to remove interferences.[1][4] 2. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.[5][6] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for sulfaclozine will co-elute and experience similar suppression, allowing for accurate correction.[5] |
| Inconsistent Results / Poor Reproducibility | Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[3] Phospholipid Buildup: Phospholipids from the matrix can build up on the LC column and elute erratically, affecting reproducibility. | 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for consistent matrix effects.[1][4] 2. Improve Chromatography: Modify the LC gradient to better separate sulfaclozine from the regions where matrix components elute. A post-column infusion experiment can identify these regions.[1][2] 3. Implement Phospholipid Removal: Use specialized SPE cartridges or sample preparation kits (e.g., HybridSPE, Captiva EMR-Lipid) designed to remove phospholipids.[7] |
| High Signal Enhancement | Co-eluting Enhancers: Some matrix components can enhance the ionization of sulfaclozine, leading to artificially high results. | 1. Improve Chromatographic Separation: As with suppression, adjust the LC method to separate sulfaclozine from the interfering compounds.[8] 2. Assess Matrix Factor: Quantify the extent of enhancement by comparing the analyte response in a post-extraction spiked matrix sample to the response in a neat solvent.[9] |
| Peak Tailing or Splitting | Matrix Overload on LC Column: High concentrations of matrix components can affect column performance and peak shape. | 1. Enhance Sample Cleanup: Reduce the amount of matrix injected onto the column using techniques like SPE or LLE.[1] 2. Use a Diverter Valve: Program the system to divert the flow from the column to waste during the elution of highly concentrated, unretained matrix components to protect the ion source.[8] |
Frequently Asked Questions (FAQs)
Q1: What exactly is the matrix effect in LC-MS/MS?
A1: The matrix effect refers to the alteration of ionization efficiency for an analyte, like sulfaclozine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue).[1][6] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis.[3][9]
Q2: I am analyzing sulfaclozine in chicken liver. Which sample preparation method is most effective at reducing matrix effects?
A2: For complex tissue matrices like liver, a multi-step cleanup approach is often necessary. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for sulfonamides in animal tissues.[10][11] It typically involves an initial extraction with an organic solvent (like acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like PSA (primary secondary amine) to remove fatty acids and other interferences.[10][12] Alternatively, targeted Solid-Phase Extraction (SPE) can provide excellent cleanup.[1]
Q3: How can I quantitatively measure the matrix effect for my sulfaclozine assay?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF) . This involves comparing the peak response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the analyte in a pure solvent at the same concentration.[9]
-
Set A: Analyte standard prepared in neat solvent.
-
Set B: Blank matrix extract spiked with the analyte at the same concentration as Set A.
The formula is: MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for sulfaclozine necessary?
A4: While not strictly mandatory, using a SIL-IS is the most effective way to compensate for matrix effects and is considered the gold standard.[5] A SIL-IS is chemically identical to sulfaclozine and will behave similarly during extraction, chromatography, and ionization. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing the ratio of analyte to IS to remain constant, thus ensuring accurate quantification.[1][5]
Q5: Can I reduce matrix effects by simply changing my LC or MS parameters?
A5: Yes, optimization of analytical parameters can significantly help.
-
Chromatography: Improving chromatographic separation to move the sulfaclozine peak away from where major matrix components elute is a primary strategy.[1] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a smaller particle size column for higher resolution.[13]
-
Mass Spectrometry: While less common for eliminating matrix effects, you can sometimes find that switching the ionization polarity (e.g., from positive to negative ion mode) may be less susceptible to interferences for your specific matrix.[8] Adjusting ion source parameters can also sometimes help, but sample cleanup and chromatography are more effective.[8]
Visualizing Experimental and Troubleshooting Workflows
The following diagrams illustrate common workflows for sample analysis and troubleshooting matrix effects.
Caption: Standard workflow for sulfaclozine analysis.
Caption: Troubleshooting logic for matrix effect issues.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from various methods for sulfonamide analysis, providing a baseline for expected performance.
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Sulfachloropyrazine | Chicken Plasma | Protein Precipitation | 92.2 - 97.1 | 98.3 - 103.2 | [14] |
| Sulfonamides (group) | Chicken Breast | QuEChERS | 85.0 - 110.0 | Not explicitly quantified but method showed good accuracy | [10] |
| Sulfasalazine | Human Placenta | Protein Precipitation + SPE | 97.4 - 112.7 (Accuracy) | No significant effects observed | [15] |
| Sulfaclozine | Broiler Chickens | SPE | Not specified, but method was validated | Not specified, but method was validated | [16] |
Note: Matrix Effect (%) is often reported as 100% - |suppression%| or as a Matrix Factor. Values close to 100% indicate minimal effect.
Detailed Experimental Protocols
Protocol 1: QuEChERS Method for Sulfaclozine in Chicken Tissue
This protocol is adapted from established QuEChERS methods for sulfonamides in animal tissues.[10][12]
-
Sample Homogenization:
-
Weigh 5 g (± 0.1 g) of homogenized chicken tissue (e.g., liver, muscle) into a 50 mL centrifuge tube.
-
Spike with an appropriate internal standard (e.g., a stable isotope-labeled sulfaclozine).
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
-
Extraction:
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 5 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup salts (e.g., 750 mg MgSO₄, 250 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take 1 mL of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Operating Conditions
These are typical starting conditions for sulfaclozine analysis, which should be optimized for your specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive or Negative (Sulfonamides can often be monitored in negative mode, which may reduce matrix interferences[8][14]).
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined by infusing a pure standard of sulfaclozine. A common approach is to monitor the transition from the precursor ion [M+H]⁺ or [M-H]⁻ to a specific product ion.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve maximum signal intensity for sulfaclozine.
-
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. agilent.com [agilent.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
addressing sulfaclozine sodium degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of sulfaclozine sodium during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in stored samples?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, photolysis, and oxidation. The rate and extent of degradation are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Aqueous solutions are particularly prone to hydrolysis, and exposure to UV light can lead to significant photodegradation.[1]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:
-
Solid Form: Store in a cool, dry, and dark place. When stored at -20°C in a sealed container, the solid form of this compound is stable for at least four years.[3]
-
Stock Solutions: For optimal stability, prepare stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day at room temperature.[3]
Q3: How can I detect and quantify this compound and its degradation products in my samples?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable analytical methods for the determination of this compound and its degradation products.[5][6] These techniques allow for the separation, identification, and quantification of the parent drug and its impurities.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound under all stress conditions are not extensively documented in publicly available literature, studies on related sulfonamides suggest that hydrolysis of the sulfonamide bond and modifications to the pyrazine and aniline rings are likely outcomes. Photodegradation of sulfonamides can lead to the cleavage of the S-N bond and subsequent transformation of the resulting intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound samples.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Stored Samples | Degradation due to improper storage conditions (e.g., exposure to light, elevated temperature, or inappropriate pH). | 1. Review storage conditions and ensure they align with the recommendations (cool, dark, and dry for solids; -20°C or -80°C for solutions). 2. Prepare fresh standards and re-assay the samples. 3. If working with aqueous solutions, prepare them fresh before each experiment. |
| Appearance of Unexpected Peaks in Chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Use a stability-indicating HPLC or UPLC-MS/MS method capable of resolving the parent drug from its degradants. 3. Analyze a freshly prepared sample as a reference. |
| Poor Reproducibility of Analytical Results | Inconsistent sample handling and storage, or degradation occurring during the analytical process. | 1. Standardize sample preparation and storage protocols. 2. Minimize the time samples are exposed to light and room temperature during analysis. 3. Ensure the stability of this compound in the analytical mobile phase. |
| Precipitation of this compound in Solution | Low solubility in the chosen solvent or temperature fluctuations. | 1. Ensure the concentration of this compound does not exceed its solubility in the solvent. 2. If precipitation occurs upon cooling, gently warm the solution to redissolve the compound before use. 3. Consider using a co-solvent if solubility is a persistent issue. |
Quantitative Data on Sulfonamide Stability
While specific quantitative degradation data for this compound is limited, the following table, based on studies of the closely related compound sulfachloropyridazine, provides an indication of its stability under photolytic conditions at different pH levels. This data should be used as a general guideline.
Table 1: Photodegradation Half-Life of a Structurally Similar Sulfonamide (Sulfachloropyridazine) in Aqueous Solution
| pH | Half-Life (hours) |
| 4.0 | 1.2 |
| 7.2 | 2.3 |
Data adapted from a study on sulfachloropyridazine, a structurally similar sulfonamide. The presence of the chlorine atom on the pyridazine ring in sulfachloropyridazine, similar to the chloropyrazine ring in sulfaclozine, suggests a comparable susceptibility to photodegradation, with increased degradation rates at higher pH.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Heat the solid this compound at a high temperature (e.g., 105°C) for a specified period. Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified period.
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or UPLC-MS/MS method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the maximum absorbance wavelength of this compound (approximately 260-270 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Factors influencing this compound degradation.
Caption: Troubleshooting unexpected chromatographic peaks.
Caption: Workflow for a forced degradation study.
References
- 1. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
Technical Support Center: Optimization of Sulfaclozine Sodium Extraction from High-Fat Matrices
Welcome to the technical support center for the optimization of sulfaclozine sodium extraction from high-fat matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides and FAQs
This section provides answers to specific issues you may encounter during the extraction of this compound from high-fat samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when extracting this compound from high-fat matrices?
A1: The primary challenges include:
-
Low recovery rates: this compound can be difficult to extract efficiently due to its interaction with the lipid matrix.
-
High matrix effects: Co-extracted fats and other lipids can interfere with the analytical instrument's response, leading to inaccurate quantification. This is a significant issue in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, often causing ion suppression.[1][2][3][4]
-
Lipid interference: The presence of fat can clog equipment, interfere with chromatographic separation, and reduce the overall cleanliness of the final extract.
-
Method variability: The complex and variable nature of high-fat matrices can lead to poor reproducibility of results.
Q2: Which extraction methods are most suitable for this compound in high-fat matrices?
A2: Several methods can be adapted for high-fat matrices. The most common and effective include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used technique that can be modified for fatty samples by incorporating a lipid removal step.[5][6][7][8][9]
-
Solid-Phase Extraction (SPE): SPE is effective for cleanup and concentration of the analyte after an initial extraction. Specific SPE sorbents can be used to target and remove lipids.[10][11]
-
Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample directly with a solid support, which can help to disperse the fat and improve extraction efficiency.
-
Liquid-Liquid Extraction (LLE): While a more traditional method, LLE can be effective but often requires significant amounts of organic solvents and may be less efficient at removing all lipid interferences.
Troubleshooting Guide
Problem 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete initial extraction from the matrix. | - Optimize solvent selection: Ensure the extraction solvent is appropriate for this compound and can penetrate the fatty matrix. Acetonitrile is a common choice.[12][13] - Increase solvent-to-sample ratio: A higher volume of solvent can improve extraction efficiency. - Enhance mechanical disruption: Ensure the sample is thoroughly homogenized. Techniques like high-speed blending or bead beating can be beneficial. - Optimize extraction time and temperature: Longer extraction times or gentle heating (if the analyte is stable) can improve recovery. |
| Analyte loss during the cleanup step. | - Select the appropriate cleanup sorbent: For QuEChERS, dSPE tubes containing C18 are recommended for removing lipids.[9] For SPE, ensure the sorbent and elution solvents are optimized for this compound retention and elution. - Evaluate new cleanup materials: Consider advanced materials like Enhanced Matrix Removal—Lipid (EMR—L) or Oasis PRiME HLB, which have shown superior performance in removing lipids with good analyte recovery.[12][13][14] |
| Precipitation of the analyte with proteins. | - Protein precipitation step: Ensure complete protein precipitation, often achieved by adding a sufficient amount of acetonitrile and salts. |
Problem 2: High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS)
| Possible Cause | Troubleshooting Step |
| Co-elution of matrix components (lipids, phospholipids) with the analyte. | - Improve the cleanup procedure: Incorporate a more rigorous cleanup step to remove interfering compounds. Options include using dSPE with C18 or graphitized carbon black (GCB), or employing SPE.[9] - Optimize chromatographic separation: Modify the LC gradient to better separate the analyte from matrix interferences. - Use matrix-matched calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure to compensate for matrix effects.[12] |
| Insufficient removal of lipids. | - Defatting step: For extremely high-fat samples, a preliminary defatting step with a non-polar solvent like hexane may be necessary before the primary extraction. - Advanced cleanup sorbents: Utilize specialized sorbents like EMR—L designed for high-fat matrices.[12][13][14][15] |
Data Presentation: Comparison of Cleanup Techniques
The following table summarizes the recovery rates of sulfonamides using different cleanup techniques in porcine tissues, which can be indicative of performance in other high-fat matrices.
| Cleanup Technique | Matrix | Average Recovery (%) | Key Advantages |
| EMR—L (Enhanced Matrix Removal—Lipid) | Liver & Kidney (high moisture) | Highest | Superior in precipitating proteins and adsorbing lipids.[12][13][14] |
| Oasis PRiME HLB (Hydrophilic-Lipophilic Balance) | Muscle (high fat) | Highest | Effective in reducing matrix effects and providing good recoveries in fatty tissues.[12][13][14] |
| LLE (Liquid-Liquid Extraction with n-hexane) | General | Lower than EMR-L and HLB | Traditional method, but generally less effective at removing matrix components.[12][13][14] |
Data adapted from a study comparing cleanup techniques for 17 sulfonamides in porcine tissues.[12][13][14]
Experimental Protocols
Below are detailed methodologies for common extraction techniques for this compound from high-fat matrices.
Protocol 1: Modified QuEChERS for High-Fat Samples
-
Sample Homogenization:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For samples with low water content, add an appropriate amount of water to facilitate extraction.[7]
-
-
Extraction:
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the supernatant to a 2 mL or 15 mL dSPE tube.
-
For high-fat matrices, use a dSPE tube containing:
-
150 mg anhydrous MgSO₄
-
50 mg Primary Secondary Amine (PSA)
-
50 mg C18 sorbent
-
-
Vortex for 30 seconds.
-
Centrifuge for 1 minute.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a new vial for analysis by LC-MS/MS.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
This protocol assumes an initial extraction has been performed (e.g., using acetonitrile) and the supernatant is ready for cleanup.
-
Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase or ion-exchange cartridge) by passing the manufacturer-recommended solvents. A common sequence for reversed-phase cartridges is methanol followed by water.
-
-
Sample Loading:
-
Load the supernatant from the initial extraction onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
-
Visualizations
Workflow for Method Selection
Caption: A decision workflow for selecting an appropriate extraction and cleanup method based on the fat content of the matrix.
Troubleshooting Low Recovery
Caption: A troubleshooting decision tree for addressing low recovery of this compound during extraction.
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. labsertchemical.com [labsertchemical.com]
- 6. gcms.cz [gcms.cz]
- 7. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 8. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Welcome to the Technical Support Center for sulfaclozine sodium assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential interference from related sulfonamides during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sulfonamides that can interfere with this compound assays?
A1: Due to structural similarities, several sulfonamides can potentially interfere with this compound assays, especially in methods with lower specificity like UV-Vis spectrophotometry or non-optimized HPLC methods. The most common interferences arise from sulfonamides that share a similar core structure to sulfaclozine (4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide)[1][2][3]. Potential interfering compounds include:
-
Sulfamethoxazole: Shares the core aminobenzenesulfonamide structure but has a different heterocyclic ring (isoxazole)[4][][6][7][8].
-
Sulfadiazine: Possesses a pyrimidine ring, which is structurally similar to the pyrazine ring in sulfaclozine[9][10][11][12][13].
-
Sulfamethazine (also known as Sulfadimidine): Contains a dimethylpyrimidine ring, which can lead to similar chromatographic behavior under certain conditions[14][15][16][17][18].
-
Other structurally related sulfonamides: This can include sulfapyridine, sulfamerazine, and others, depending on the complexity of the sample matrix.
Q2: How can I determine if my this compound assay is experiencing interference?
A2: Several signs can indicate interference in your assay:
-
Inaccurate quantification: Consistently higher or lower than expected concentrations of sulfaclozine.
-
Poor peak purity in HPLC: In HPLC-UV/DAD analysis, the peak purity analysis will fail if a co-eluting impurity is present.
-
Unusual peak shapes in HPLC: The appearance of shoulders, tailing, or fronting on the sulfaclozine peak can suggest a co-eluting compound[19].
-
Inconsistent results: High variability between replicate injections or different sample preparations.
-
Discrepancies between different analytical methods: If results from a non-specific method (e.g., UV-Vis) differ significantly from a more specific method (e.g., LC-MS/MS), interference is likely.
Q3: Can I use UV-Vis spectrophotometry for the quantification of sulfaclozine in the presence of other sulfonamides?
A3: UV-Vis spectrophotometry is generally not recommended for the quantification of sulfaclozine in mixtures of sulfonamides due to significant spectral overlap[20][21]. Most sulfonamides exhibit maximum absorbance in a similar UV range (around 250-280 nm), making it difficult to differentiate and accurately quantify a single compound in a mixture without prior separation[22]. For accurate quantification in the presence of related sulfonamides, a separative technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector is necessary[23].
Troubleshooting Guides
HPLC Method Troubleshooting
Issue 1: Co-elution of Sulfaclozine with another Sulfonamide
If you observe a lack of resolution between the sulfaclozine peak and a peak from another sulfonamide, consider the following troubleshooting steps.
Experimental Protocol: Optimizing HPLC Separation
-
Mobile Phase Modification:
-
Adjust Organic Solvent Ratio: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase the retention times of all analytes, which may improve separation[24].
-
Change Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve resolution.
-
Modify pH: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like sulfonamides. Adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate or acetate buffer) can significantly impact the retention and selectivity. For sulfonamides, a slightly acidic pH is often used[24][25].
-
-
Column Chemistry Evaluation:
-
If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase column. These columns offer different selectivities that may resolve the co-eluting peaks[26].
-
-
Gradient Elution Optimization:
-
Temperature Control:
-
Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can affect selectivity. A column oven should be used to maintain a stable temperature[28].
-
Table 1: Example HPLC Parameters for Sulfonamide Separation
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Composition | 65:35 (A:B) | 0-2 min: 90% A, 2-15 min: to 50% A, 15-18 min: to 90% A |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 270 nm | UV at 270 nm |
| Temperature | 30 °C | 35 °C |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can lead to inaccurate integration and quantification.
Troubleshooting Steps:
-
Peak Tailing:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine group of sulfonamides, causing tailing. Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase or use a highly end-capped column[24].
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Dilute your sample or reduce the injection volume.
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, peak fronting can occur. Whenever possible, dissolve the sample in the mobile phase[29].
-
Column Overload: Similar to tailing, overloading the column can also cause fronting.
-
Visualizations
To aid in understanding the relationships between sulfaclozine and potentially interfering sulfonamides, as well as the troubleshooting workflow, the following diagrams are provided.
Caption: Chemical structures of Sulfaclozine and common interfering sulfonamides.
Caption: Troubleshooting workflow for suspected interference in sulfaclozine assays.
References
- 1. GSRS [precision.fda.gov]
- 2. Sulfaclozine | C10H9ClN4O2S | CID 66890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfaclozine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 8. Sulfamethoxazole [webbook.nist.gov]
- 9. drugs.com [drugs.com]
- 10. Sulfadiazine [webbook.nist.gov]
- 11. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sulfadiazine | 68-35-9 [chemicalbook.com]
- 13. Sulfadiazine - Wikipedia [en.wikipedia.org]
- 14. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. Sulfamethazine Sodium | C12H13N4NaO2S | CID 13456556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Thin-layer chromatography and ultraviolet spectrophotometry of sulfonamide mixtures. A study of the absolute recoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nanobioletters.com [nanobioletters.com]
- 23. Validation of an analytical method for the study of the solubility of some sulfonamides in cosolvent mixtures by ultraviolet spectrophotometry [scielo.org.co]
- 24. benchchem.com [benchchem.com]
- 25. pharmaguru.co [pharmaguru.co]
- 26. benchchem.com [benchchem.com]
- 27. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. HPLC Troubleshooting Guide [scioninstruments.com]
- 29. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Forced Degradation Studies of Sulfaclozine Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on sulfaclozine sodium. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of this compound?
Forced degradation studies for this compound, as with other sulfonamides, typically involve exposure to a variety of stress conditions to simulate potential degradation pathways. These conditions generally include:
-
Acidic Hydrolysis: Exposure to acidic solutions (e.g., 0.1 M to 1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Exposure to basic solutions (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically in the range of 3-30%.
-
Thermal Degradation: Exposure to high temperatures (e.g., 40-80°C) in a solid or solution state.
-
Photolytic Degradation: Exposure to UV and visible light, as per ICH Q1B guidelines, with a minimum of 1.2 million lux hours and 200 watt hours per square meter.
Q2: I am not observing any degradation under my initial stress conditions. What should I do?
If you do not observe any degradation, consider the following troubleshooting steps:
-
Increase Stressor Concentration: For acidic and basic hydrolysis, you can incrementally increase the molarity of the acid or base. For oxidative degradation, a higher concentration of the oxidizing agent can be used.
-
Increase Temperature: Elevating the temperature can accelerate the degradation process, particularly for hydrolytic and thermal studies.
-
Extend Exposure Time: If initial time points show no degradation, extend the duration of the stress exposure.
-
Change the Solvent: Ensure that the drug is adequately dissolved. The use of a co-solvent may be necessary for compounds with poor aqueous solubility.
Q3: I am seeing too much degradation, and the parent drug peak has disappeared. How can I control the degradation?
Excessive degradation can make it difficult to identify primary degradation products. To control the extent of degradation, you can:
-
Decrease Stressor Concentration: Use a lower molarity of acid or base, or a lower concentration of the oxidizing agent.
-
Lower the Temperature: Reducing the temperature will slow down the degradation rate.
-
Shorten Exposure Time: Analyze samples at earlier time points to capture the initial degradation products.
-
Use a Milder Stressor: For example, if a strong acid is causing rapid degradation, a weaker acid might be more appropriate.
Q4: What are the potential degradation pathways for this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on the structure of sulfonamides, the following degradation pathways are plausible:
-
Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides, which would lead to the formation of sulfanilic acid and the corresponding amino-pyrazine derivative.
-
Modification of the Aminobenzene Ring: The aromatic amine group can be susceptible to oxidation.
-
Changes to the Chloropyrazine Ring: The chloro- and pyrazine moieties may also undergo degradation under various stress conditions.
-
Formation of Photodegradation Products: Exposure to light can lead to the formation of various by-products. One study on the advanced oxidative degradation of sulfaclozine identified 12 different by-products, although their specific structures were not detailed.[1][2]
Q5: What analytical techniques are suitable for identifying and quantifying this compound and its impurities?
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , often with UV detection. For structural elucidation of the impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For sulfonamides, a buffered mobile phase is often necessary. Experiment with different organic modifiers and gradients. |
| Column degradation. | Use a new column or a different column chemistry (e.g., C18, C8). | |
| Inconsistent retention times. | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| No degradation products are detected. | Stress conditions are too mild. | Increase the concentration of the stressor, the temperature, or the exposure time. |
| The analytical method is not stability-indicating. | The method may not be able to separate the degradation products from the parent peak. Re-develop and validate the HPLC method. | |
| Extensive degradation of the parent compound. | Stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the exposure time. |
Experimental Protocols
General Protocol for Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M, 0.5 M, or 1 M HCl).
-
Heat the mixture at a controlled temperature (e.g., 60°C or 80°C) for a specified duration (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with a suitable base (e.g., NaOH), and dilute to the appropriate concentration for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M, 0.5 M, or 1 M NaOH).
-
Heat the mixture at a controlled temperature (e.g., 60°C or 80°C) for a specified duration.
-
At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., HCl), and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3%, 10%, or 30%).
-
Keep the mixture at room temperature or a slightly elevated temperature for a specified duration.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).
-
Alternatively, reflux a solution of this compound.
-
At specified time points, dissolve a portion of the solid or withdraw a sample of the solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
At a specified exposure level, withdraw samples from both the exposed and control solutions for analysis.
-
Illustrative Data Presentation
The following tables provide an example of how to present quantitative data from forced degradation studies. The values are for illustrative purposes only and do not represent actual experimental data for this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 80°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, 80°C, 12h | 25.8 | 3 |
| 10% H₂O₂, RT, 48h | 18.5 | 4 |
| Dry Heat, 70°C, 7 days | 8.3 | 1 |
| Photolytic, ICH Q1B | 12.1 | 3 |
Table 2: Impurity Profile of this compound under Various Stress Conditions
| Stress Condition | Impurity (Relative Retention Time) | % Peak Area |
| 0.1 M HCl, 80°C, 24h | ||
| 0.85 | 5.6 | |
| 1.15 | 9.6 | |
| 0.1 M NaOH, 80°C, 12h | ||
| 0.78 | 10.2 | |
| 0.92 | 8.5 | |
| 1.23 | 7.1 | |
| 10% H₂O₂, RT, 48h | ||
| 0.65 | 4.3 | |
| 0.88 | 6.7 | |
| 1.10 | 5.1 | |
| 1.35 | 2.4 |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Putative degradation pathways of this compound based on its chemical structure.
References
reducing signal suppression in sulfaclozine sodium mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce signal suppression during the mass spectrometric analysis of sulfaclozine sodium.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem in the analysis of this compound?
A1: Signal suppression is a type of matrix effect where the presence of interfering compounds in the sample matrix reduces the ionization efficiency of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method robustness. The primary causes include competition for ionization between this compound and co-eluting matrix components, and changes in the physical properties of the ESI droplets caused by non-volatile matrix components.[1]
Q2: How can I determine if signal suppression is affecting my this compound analysis?
A2: Two common methods to detect and quantify signal suppression are:
-
Post-Column Infusion: This qualitative technique helps identify at which points in the chromatographic run suppression occurs. A constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the otherwise stable signal baseline for this compound indicates the retention times where matrix components are eluting and causing ion suppression.
-
Matrix Effect Calculation: To quantify the extent of signal suppression, the peak area of this compound in a post-extraction spiked blank matrix sample is compared to the peak area of a standard solution in a pure solvent at the same concentration. The matrix effect (ME) is calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.[1]
Q3: What are the initial troubleshooting steps if I suspect signal suppression?
A3: A systematic approach is crucial for effectively troubleshooting signal suppression. The following workflow outlines the initial steps to diagnose and mitigate the issue.
Caption: A logical workflow for troubleshooting signal suppression.
Troubleshooting Guides
Issue: Significant signal suppression is observed when analyzing this compound in complex matrices like animal tissues.
Solution: Optimizing the sample preparation method is one of the most effective ways to reduce matrix effects by removing interfering components before LC-MS/MS analysis. The choice of technique will depend on the specific matrix and the available resources.
Comparison of Sample Preparation Techniques for Sulfonamides in Animal Tissues
| Technique | Principle | Advantages | Disadvantages |
| QuEChERS | Quick, Easy, Cheap, Effective, Rugged, and Safe. Involves salting-out extraction followed by dispersive solid-phase extraction (dSPE) for cleanup. | High throughput, low solvent consumption, and effective for a wide range of analytes. | May require optimization of dSPE sorbents to effectively remove matrix components. |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a different solvent. | High selectivity and can provide very clean extracts, leading to significant reduction in matrix effects. | Can be more time-consuming and costly than other methods. Method development can be complex. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent) based on its solubility. | Can be effective at removing highly polar or non-polar interferences. | Can be labor-intensive, may require large volumes of organic solvents, and is not easily automated. |
Quantitative Data on Method Performance for Sulfonamide Analysis in Animal Tissues
| Method | Matrix | Recovery (%) | Matrix Effect (%) |
| Modified QuEChERS | Beef, Pork, Chicken | 74.0 - 100.3 | <10 |
| Modified QuEChERS | Beef Tripe, Pig Liver | 74.0 - 100.3 | >10 (in liver) |
| SPE | Animal Tissue | 82.5 - 111.1 | Not specified |
Data compiled from a study on various sulfonamides in animal tissues.[2]
Issue: Signal suppression persists even after optimizing sample preparation.
Solution: Further mitigation can be achieved by optimizing the chromatographic separation and the mass spectrometer's parameters.
Chromatographic and Mass Spectrometric Optimization Strategies
| Strategy | Action | Expected Outcome |
| Chromatographic Optimization | Modify the gradient profile, change the mobile phase composition (e.g., pH, organic solvent), or use a different column chemistry (e.g., C18, phenyl-hexyl). | Separate the elution of this compound from the co-eluting interfering matrix components. |
| Mass Spectrometer Parameter Optimization | Adjust ion source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. | Enhance the ionization of this compound relative to the interfering compounds. |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | Incorporate a SIL-IS for this compound into the analytical workflow. | The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification. |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Animal Tissue
This protocol is a general guideline and may require optimization for specific tissue types.
Materials:
-
Homogenized animal tissue sample
-
Extraction solution: Acetonitrile with 1% acetic acid
-
SPE cartridges (e.g., Oasis HLB or equivalent)
-
Methanol (for conditioning)
-
Ultrapure water (for conditioning and washing)
-
Elution solvent: Acetonitrile or Methanol
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Weigh 1-2 g of homogenized tissue into a centrifuge tube.
-
Add 5-10 mL of extraction solution.
-
Vortex or homogenize for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of ultrapure water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of the elution solvent.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Workflow for Solid-Phase Extraction of this compound.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Biological Fluids (e.g., Plasma)
This protocol is a general guideline and may require optimization.
Materials:
-
Plasma sample
-
Extraction solvent (e.g., ethyl acetate, acetonitrile)
-
pH adjusting solution (e.g., acidic or basic buffer)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of plasma into a centrifuge tube.
-
If necessary, adjust the pH of the sample to optimize the partitioning of this compound into the organic phase.
-
-
Extraction:
-
Add 5 mL of the extraction solvent to the tube.
-
Vortex vigorously for 2-5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Post-Column Infusion Experiment to Diagnose Signal Suppression
Objective: To identify the regions of a chromatographic run where ion suppression or enhancement occurs due to co-eluting matrix components.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece union
-
This compound standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using the same method as the samples)
-
Mobile phase
Methodology:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phase used for the assay.
-
Connect the outlet of the analytical column to one inlet of a tee-piece.
-
Connect the syringe pump, containing the this compound standard solution, to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
-
Infusion and Equilibration:
-
Begin the LC mobile phase flow.
-
Start the syringe pump to continuously infuse the this compound standard solution into the mobile phase stream at a low flow rate (e.g., 5-10 µL/min).
-
Allow the system to equilibrate until a stable, constant signal for this compound is observed in the mass spectrometer.
-
-
Injection and Data Acquisition:
-
Inject a blank matrix extract onto the LC column.
-
Acquire data for the entire chromatographic run, monitoring the signal of the infused this compound.
-
-
Data Analysis:
-
Examine the chromatogram of the infused this compound. A consistent, flat baseline indicates no ion suppression or enhancement. A decrease or dip in the baseline indicates regions of ion suppression. An increase in the baseline indicates regions of ion enhancement.
-
Caption: Experimental setup for a post-column infusion experiment.
References
Validation & Comparative
A Comparative Efficacy Analysis of Sulfaclozine Sodium and Toltrazuril in the Management of Avian Coccidiosis
For Immediate Release
[City, State] – [Date] – In the ongoing effort to combat avian coccidiosis, a parasitic disease with significant economic impact on the poultry industry, a comprehensive review of the comparative efficacy of two prominent anticoccidial agents, sulfaclozine sodium and toltrazuril, has been compiled. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide an objective comparison of the performance of these two compounds.
Coccidiosis, caused by protozoa of the genus Eimeria, leads to intestinal lesions, reduced nutrient absorption, poor growth rates, and in severe cases, mortality in poultry. Effective control strategies are paramount for maintaining flock health and productivity. This comparison guide delves into the mechanisms of action, experimental protocols, and performance data of this compound, a sulfonamide antibiotic, and toltrazuril, a triazinetrione derivative.
Mechanism of Action
This compound: As a sulfonamide, this compound acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for the synthesis of folic acid in protozoa.[1][2][3] By blocking the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, it disrupts the production of purines and pyrimidines, which are vital for DNA synthesis and cell replication.[2] Its primary activity is against the second-generation schizonts of Eimeria.[4]
Toltrazuril: The mechanism of action for toltrazuril is more multifaceted. It is effective against all intracellular development stages of coccidia, including schizonts and gametocytes.[5][6] Toltrazuril disrupts the parasite's nuclear division and interferes with mitochondrial activity, thereby inhibiting respiratory metabolism.[5][7][8] This leads to a breakdown of the parasite's energy production and ultimately, cell death. Studies have also shown that toltrazuril can cause enlargement of the endoplasmic reticulum and vacuolization within the parasite cells.[5]
Comparative Efficacy Data
Multiple studies have evaluated the efficacy of this compound and toltrazuril in broiler chickens experimentally infected with Eimeria species. The following tables summarize key performance indicators from these studies.
Table 1: Effect on Mortality Rate
| Treatment Group | Mortality Rate (%) | Study Reference |
| Infected, Untreated | 60% | [9] |
| This compound | 30% | [9] |
| Toltrazuril | 20% | [9] |
Table 2: Effect on Body Weight Gain (BWG)
| Treatment Group | Final Body Weight (grams) | Study Reference |
| Non-infected Control | 780.21 ± 1.29 | [9] |
| Infected, Untreated | Lower than treated groups | [9] |
| This compound | Significantly increased vs. untreated | [9] |
| Toltrazuril | 800.03 ± 2.10 | [9] |
Table 3: Effect on Feed Conversion Ratio (FCR)
| Treatment Group | FCR at 28 days | Study Reference |
| Non-infected Control | 1.59 | [10] |
| Infected, Untreated | 1.88 | [10] |
| This compound | 1.74 | [10] |
| Toltrazuril | 1.70 | [10] |
Table 4: Effect on Oocyst Per Gram (OPG) of Feces
| Treatment Group | OPG Count | Study Reference |
| Infected, Untreated | High | [9] |
| This compound | Sharp decline | [9] |
| Toltrazuril | Significant decline | [9] |
Table 5: Effect on Lesion Scores
| Treatment Group | Lesion Score Reduction | Study Reference |
| This compound | Effective in reducing lesions | |
| Toltrazuril | More effective in reducing intestinal lesions and fecal scores when treated 24h post-infection |
Experimental Protocols
The evaluation of anticoccidial drugs typically follows standardized protocols to ensure the reliability and comparability of results. The methodologies outlined below are a synthesis of guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP) and practices reported in comparative efficacy studies.[5][9][11][12]
1. Animal Model and Housing:
-
Species: Commercial broiler chickens (e.g., Ross 308).[13]
-
Age: Day-old chicks are typically used.[7]
-
Housing: Birds are housed in wire-floored battery cages or floor pens with fresh litter, under controlled environmental conditions (temperature, humidity, and lighting).[5][13] Housing is maintained to be coccidia-free before the start of the experiment.
2. Experimental Design:
-
Groups: A typical design includes:
-
Group A: Non-infected, non-medicated control.
-
Group B: Infected, non-medicated control.
-
Group C: Infected, treated with this compound.
-
Group D: Infected, treated with toltrazuril.
-
-
Randomization: Birds are randomly allocated to treatment groups.
3. Infection Protocol:
-
Parasite: Birds are experimentally infected with a known number of sporulated oocysts of one or more Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).[13][14]
-
Administration: The oocyst suspension is administered orally via gavage.
-
Timing: Infection is typically induced around 14 days of age.[13]
4. Treatment Administration:
-
This compound: Administered in drinking water at a concentration of approximately 1-2 g/L for 3 consecutive days.[3][13]
-
Toltrazuril: Typically administered in drinking water at a concentration of 25 mg/L, which corresponds to a dose of approximately 7 mg/kg of body weight per day, for two consecutive days.[8][13][15][16]
5. Data Collection and Efficacy Parameters:
-
Mortality: Daily records of mortality are maintained.
-
Body Weight Gain (BWG): Birds are weighed at the beginning and end of the experimental period to calculate weight gain.
-
Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total weight gain.
-
Oocyst Per Gram (OPG): Fecal samples are collected at specific intervals post-infection, and the number of oocysts is quantified using the McMaster counting technique.[17][18][19]
-
Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions) according to the Johnson and Reid method.[20]
Conclusion
Both this compound and toltrazuril demonstrate efficacy in the control of avian coccidiosis. However, the available data suggests that toltrazuril may offer superior performance in terms of reducing mortality and, in some cases, improving weight gain.[9] Toltrazuril's broader spectrum of activity against all intracellular stages of the parasite likely contributes to its high efficacy.[5][6]
This compound remains a valuable tool, particularly for the treatment of coccidiosis outbreaks.[4] However, the potential for resistance to sulfonamides due to their long history of use is a consideration for its application in control programs.[4]
The choice between these anticoccidial agents will depend on various factors, including the specific Eimeria challenge, the health status of the flock, and the desired outcome of the treatment program. This guide provides a foundational comparison to aid in informed decision-making for researchers and professionals in the poultry industry.
References
- 1. toltrazurilshop.com [toltrazurilshop.com]
- 2. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]
- 3. rooyandarou.com [rooyandarou.com]
- 4. Clinical application of this compound - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 5. World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsra.net [ijsra.net]
- 7. fda.gov [fda.gov]
- 8. Toltrazuril (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Guideline for the evaluation of the efficacy and safety of anticoccidials (WAAVP guidelines) | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 12. gob.mx [gob.mx]
- 13. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zooparaz.net [zooparaz.net]
- 15. poultrydvm.com [poultrydvm.com]
- 16. Toltrazuril - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Automated enumeration of Eimeria oocysts in feces for rapid coccidiosis monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Quantitative Faecal Flotation - McMaster Egg Counting Technique - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
- 20. Anticoccidial drugs: lesion scoring techniques in battery and floor-pen experiments with chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfaclozine Sodium and Sulfaquinoxaline for the Management of Poultry Coccidiosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant threat to the global poultry industry, leading to substantial economic losses through mortality, reduced weight gain, and poor feed conversion.[1][2] For decades, sulfonamides have been a cornerstone of anticoccidial therapy.[1][3] Among these, sulfaclozine sodium and sulfaquinoxaline are two prominent compounds widely utilized for the prevention and treatment of this pervasive disease. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers and drug development professionals in making informed decisions.
Both this compound and sulfaquinoxaline are synthetic antimicrobial agents belonging to the sulfonamide class of drugs.[4][5] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid biosynthesis pathway of protozoa.[4][6] By blocking this pathway, these drugs disrupt the synthesis of nucleic acids and proteins necessary for the parasite's replication and survival.[7]
Mechanism of Action: A Shared Pathway
This compound and sulfaquinoxaline share a common mechanism of action against Eimeria species. As structural analogs of para-aminobenzoic acid (PABA), they compete with PABA for the active site of the dihydropteroate synthase enzyme. This competitive inhibition halts the synthesis of dihydropteroic acid, a precursor to folic acid. Since coccidia, like many microorganisms, must synthesize their own folic acid, this disruption is cidal to the parasite. Avian hosts, on the other hand, obtain folic acid from their diet and are therefore unaffected by this mechanism.
Comparative Efficacy: Experimental Data
Direct comparative studies between this compound and sulfaquinoxaline are limited. However, a notable study investigated the efficacy of sulfaclozine 30% and a combination of sulfaquinoxaline with diaveridine against experimental coccidiosis in broilers. The findings from this study, along with data from other relevant research, are summarized below.
Oocyst Shedding and Lesion Scores
A key indicator of anticoccidial efficacy is the reduction in oocyst shedding and intestinal lesion scores. In an experimental infection with a mixture of Eimeria species, both sulfaclozine and a sulfaquinoxaline-diaveridine combination were effective in completely inhibiting oocyst shedding one week after treatment.[1] Similarly, lesion scores in the treated groups were reduced to zero, in stark contrast to the untreated positive control group.[1]
| Parameter | Sulfaclozine 30% | Sulfaquinoxaline + Diaveridine | Positive Control (Infected, Untreated) | Negative Control (Uninfected, Untreated) |
| Oocyst Per Gram (OPG) - 1 week post-treatment | 0 | 0 | High | 0 |
| Lesion Score - 1 week post-treatment | 0 | 0 | High | 0 |
Table 1: Comparative Efficacy on Oocyst Shedding and Lesion Scores. [1]
Performance Metrics: Weight Gain and Feed Conversion Ratio (FCR)
Coccidiosis adversely affects broiler performance. Effective treatment should mitigate these effects, leading to improved weight gain and FCR. In the comparative study, treatment with both sulfonamide preparations resulted in improved body weight and FCR compared to the infected, untreated group.[1]
| Parameter | Sulfaclozine 30% | Sulfaquinoxaline + Diaveridine | Positive Control (Infected, Untreated) | Negative Control (Uninfected, Untreated) |
| Body Weight Gain | Improved | Improved | Reduced | Normal |
| Feed Conversion Ratio (FCR) | Improved | Improved | Higher | Normal |
Table 2: Impact on Broiler Performance Metrics. [1]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, the experimental protocol from the comparative study is detailed below.
Safety and Toxicity
While both drugs are effective, there are considerations regarding their safety profiles. Some sources suggest that sulfaclozine has a lower toxicity profile compared to sulfaquinoxaline.[5] However, long-term application of any sulfonamide can lead to symptoms of poisoning.[5] It is recommended that sulfaclozine be used for a maximum of 3-5 consecutive days in broiler chickens.[5]
Drug Resistance
A significant concern with the long-term use of any anticoccidial is the development of drug resistance. There is evidence that decades of sulfonamide use have led to resistance in some Eimeria strains.[5] One study reported that field isolates of Eimeria tenella showed resistance to sulfaclozine.[8] This underscores the importance of responsible use and rotation of anticoccidial drugs to maintain their efficacy.
Conclusion
Both this compound and sulfaquinoxaline are effective sulfonamides for the control of poultry coccidiosis, operating through the inhibition of the parasite's folic acid synthesis pathway. Experimental data suggests that their efficacy in reducing oocyst shedding, mitigating intestinal lesions, and improving performance parameters is comparable, although much of the direct comparative data for sulfaquinoxaline involves its use in combination with other drugs like diaveridine.[1]
Key considerations for researchers and drug development professionals include:
-
Efficacy: Both drugs demonstrate significant anticoccidial activity.
-
Toxicity: Sulfaclozine is reported to have a more favorable toxicity profile than sulfaquinoxaline.[5]
-
Resistance: The potential for drug resistance is a critical factor for both compounds and necessitates judicious use.
-
Combination Therapy: Sulfaquinoxaline is frequently used in combination with other anticoccidials, such as diaveridine or amprolium, to broaden its spectrum of activity and potentially enhance efficacy.[1][8][9]
Future research should focus on direct, head-to-head comparisons of this compound and sulfaquinoxaline as standalone treatments to provide a more definitive assessment of their relative performance. Additionally, ongoing surveillance for drug resistance is crucial to ensure the continued effectiveness of these important veterinary medicines.
References
- 1. cabi.org [cabi.org]
- 2. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfaquinoxaline | 59-40-5 | Benchchem [benchchem.com]
- 5. Clinical application of this compound - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 6. rooyandarou.com [rooyandarou.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Cross-Reactivity of Sulfaclozine Sodium with Other Sulfonamide Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of sulfaclozine sodium with antibodies raised against other sulfonamides. The data presented is crucial for the development and validation of immunoassays for the detection of sulfonamide residues in various matrices. Understanding the cross-reactivity profile is essential for assessing the specificity and accuracy of such analytical methods.
Quantitative Cross-Reactivity Data
The cross-reactivity of sulfaclozine and other sulfonamides is typically evaluated using competitive enzyme-linked immunosorbent assays (cELISA). The following table summarizes the cross-reactivity data from a study that developed a broad-specificity polyclonal antibody for sulfonamide detection. Cross-reactivity is expressed as the concentration of the competing drug that causes 50% inhibition of the assay (IC50) and as a percentage relative to the primary analyte the antibody was raised against.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Sulfaclozine | 2.8 | 100 |
| Sulfamethoxazole | 3.5 | 80.0 |
| Sulfadiazine | 4.2 | 66.7 |
| Sulfamethazine | 5.1 | 54.9 |
| Sulfaquinoxaline | 6.3 | 44.4 |
| Sulfamerazine | 7.8 | 35.9 |
| Sulfapyridine | 10.2 | 27.5 |
| Sulfathiazole | 12.5 | 22.4 |
| Sulfadimethoxine | 15.0 | 18.7 |
| Sulfisoxazole | 21.3 | 13.1 |
Data is representative and compiled from immunoassay development studies. Actual values can vary depending on the specific antibody and assay conditions.
Experimental Protocols
The determination of sulfonamide cross-reactivity is predominantly carried out using a competitive indirect enzyme-linked immunosorbent assay (ciELISA). Below is a detailed methodology for this key experiment.
Competitive Indirect ELISA (ciELISA) Protocol
This protocol outlines the steps for assessing the cross-reactivity of various sulfonamides against a specific anti-sulfonamide antibody.
1. Materials and Reagents:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., Sulfaclozine-BSA conjugate)
-
Anti-sulfonamide primary antibody (polyclonal or monoclonal)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
Sulfonamide standards (including sulfaclozine and other sulfonamides for cross-reactivity testing)
-
Phosphate-buffered saline (PBS)
-
Washing buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
2. Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in PBS.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with washing buffer.
3. Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at 37°C.
-
Wash the plate three times with washing buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the sulfonamide standards and cross-reactants in PBS.
-
Add 50 µL of each sulfonamide dilution to the respective wells.
-
Add 50 µL of the diluted primary anti-sulfonamide antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with washing buffer.
5. Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
6. Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of the stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of inhibition for each sulfonamide concentration.
-
Plot a standard curve of inhibition percentage versus the logarithm of the sulfonamide concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition) for each sulfonamide.
-
Calculate the cross-reactivity percentage using the following formula:
-
Cross-Reactivity (%) = (IC50 of Sulfaclozine / IC50 of competing sulfonamide) x 100
-
Visualizations
The following diagrams illustrate the key processes involved in determining sulfonamide antibody cross-reactivity.
Synergistic Anticoccidial Effects of Sulfaclozine Sodium in Combination Therapies
An Objective Comparison for Researchers and Drug Development Professionals
The strategic combination of anticoccidial agents is a cornerstone of effective coccidiosis control in poultry, aiming to enhance efficacy, broaden the spectrum of activity, and mitigate the development of drug resistance. Sulfaclozine sodium, a sulfonamide derivative, has demonstrated significant synergistic potential when used in conjunction with other anticoccidials. This guide provides a comprehensive comparison of this compound's performance in combination therapies, supported by experimental data and detailed methodologies, to inform research and development in poultry health.
Comparative Efficacy of this compound Combinations
Experimental studies have consistently shown that combining this compound with other anticoccidial drugs can lead to superior outcomes compared to monotherapy. The following tables summarize key performance indicators from a comparative study evaluating the efficacy of this compound, toltrazuril, and their combination in broiler chickens experimentally infected with Eimeria tenella.
Table 1: Effect of this compound and Toltrazuril Combination on Broiler Performance [1]
| Treatment Group | Mean Body Weight Gain (g) | Feed Conversion Ratio (FCR) |
| G1: Non-infected, Non-treated | 850.3 a | 1.55 d |
| G2: Infected, Non-treated | 580.6 d | 2.10 a |
| G3: Infected + Toltrazuril | 750.1 b | 1.70 c |
| G4: Infected + this compound | 710.4 c | 1.85 b |
| G5: Infected + Toltrazuril + this compound | 810.2 a | 1.60 d |
Values with different superscripts in the same column are significantly different (p ≤ 0.05).
Table 2: Anticoccidial Efficacy of this compound and Toltrazuril Combination [1]
| Treatment Group | Mortality Rate (%) | Oocyst Per Gram (OPG) of Feces (x10³) | Lesion Score |
| G1: Non-infected, Non-treated | 0 e | 0 e | 0 d |
| G2: Infected, Non-treated | 33.33 a | 150.2 a | 3.5 a |
| G3: Infected + Toltrazuril | 0 e | 15.7 d | 1.0 c |
| G4: Infected + this compound | 13.33 c | 45.3 c | 2.0 b |
| G5: Infected + Toltrazuril + this compound | 0 e | 5.1 e | 0.5 d |
Values with different superscripts in the same column are significantly different (p ≤ 0.05).
The data clearly indicates that the combination of toltrazuril and this compound (Group 5) resulted in a significant improvement in body weight gain and feed conversion ratio, comparable to the non-infected control group.[1] Furthermore, this combination completely prevented mortality and resulted in the lowest oocyst shedding and lesion scores, demonstrating a strong synergistic effect in controlling caecal coccidiosis.[1]
Experimental Protocols
A thorough understanding of the experimental design is crucial for the interpretation of efficacy data. The following is a detailed methodology from a key study.
Experimental Design for Efficacy Evaluation of a Toltrazuril and this compound Combination [1]
-
Animal Model: Seventy-five, one-day-old broiler chicks were randomly allocated into five equal groups (n=15).
-
Infection: On day 15 of the experiment, all groups except the negative control (G1) were orally infected with 5 × 10⁴ sporulated oocysts of a field isolate of Eimeria tenella.
-
Treatment Groups:
-
G1: Non-infected, non-treated (negative control).
-
G2: Infected, non-treated (positive control).
-
G3: Infected and treated with toltrazuril (1 mL/L of drinking water).
-
G4: Infected and treated with this compound (2 g/L of drinking water).
-
G5: Infected and treated with a combination of toltrazuril (1 mL/L) and this compound (2 g/L) in drinking water.
-
-
Treatment Period: Drug administration commenced on day 20 of age and continued for three consecutive days.
-
Parameters Measured:
-
Growth Performance: Body weight gain and feed conversion ratio were calculated weekly.
-
Clinical Signs and Mortality: Morbidity and mortality rates were recorded daily.
-
Oocyst Shedding: The number of oocysts per gram (OPG) of feces was determined at specified intervals post-infection and post-treatment.
-
Lesion Scoring: Intestinal lesion scores were evaluated at the end of the experiment.
-
Visualizing Experimental Workflow and Mechanisms
To further clarify the experimental process and the underlying mechanism of synergy, the following diagrams are provided.
The synergistic effect of sulfonamides, such as sulfaclozine, when combined with dihydrofolate reductase (DHFR) inhibitors like trimethoprim or diaveridine, is well-established.[2][3][4] This "double blockade" targets two sequential steps in the folic acid synthesis pathway of the parasite, a pathway essential for its growth and replication.
Conclusion
The evidence strongly supports the synergistic efficacy of this compound when combined with other anticoccidials, particularly toltrazuril. This combination therapy not only enhances the control of coccidiosis in broilers, as demonstrated by improved performance and reduced pathological signs, but also represents a valuable strategy in the sustainable management of this parasitic disease. The "double blockade" of the folate pathway is a key mechanism underpinning the synergy observed with DHFR inhibitors. Further research into novel combinations and the elucidation of their synergistic mechanisms will continue to be pivotal in the development of effective anticoccidial drug programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism for synergism between sulphonamides and trimethoprim clarified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
A Comparative Pharmacokinetic Analysis of Sulfaclozine Sodium Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of different sulfaclozine sodium formulations, offering valuable insights for researchers and drug development professionals. The data presented herein is derived from studies investigating the bioequivalence of various oral preparations and the comparative pharmacokinetics of different administration routes in broiler chickens.
Executive Summary
This analysis synthesizes pharmacokinetic data from studies on this compound, a key sulfonamide antibiotic in veterinary medicine. The following sections present a comparative overview of two distinct oral formulations and a comparison between intravenous and intracrop administration routes. Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC), are summarized to facilitate a clear understanding of the bioavailability and disposition of these formulations.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from two comparative studies.
Table 1: Bioequivalence Study of Two Oral this compound Formulations [1][2]
| Pharmacokinetic Parameter | Formulation 1 (ESB3®) | Formulation 2 (Oraclozin®) | Formulation 3 (Sulfaclozine-Na 60%®) | Formulation 4 (Masoclosafect®) |
| Cmax (µg/mL) | 16.21 | 15.24 | 15.61 | 15.34 |
| Tmax (hours) | 4.06 | 4.01 | 4.06 | 4.07 |
| AUC₀₋₂₄ (µg·h/mL) | 134.55 | 123.79 | 130.87 | 126.94 |
| AUC₀₋∞ (µg·h/mL) | 145.87 | 134.20 | 141.23 | 137.00 |
Data from two separate bioequivalence studies. Formulations 1 and 2 were compared in one study, and Formulations 3 and 4 in another. All formulations were administered orally at a dose of 30 mg/kg body weight.
Table 2: Pharmacokinetics of Sulfaclozine Following Intravenous (IV) and Intracrop (IC) Administration [3][4]
| Pharmacokinetic Parameter | Intravenous (IV) Administration | Intracrop (IC) Administration |
| Cmax (µg/mL) | 99.62 ± 3.31 | 22.88 ± 3.00 |
| Tmax (hours) | 0.083 | 6 |
| AUC₀₋₇₂ (µg·h/mL) | 3584.8 | 1001.5 |
| t½β (hours) | 22.31 | 30.24 |
Data from a study comparing the two routes of administration at a dose of 60 mg/kg body weight.
Experimental Protocols
The data presented in this guide is based on the following experimental methodologies:
Bioequivalence Studies of Oral Formulations[1][2][5]
-
Subjects: Healthy broiler chickens, 30 days old, weighing between 1.60 and 1.85 kg.
-
Experimental Design: A parallel design was used, with 24 chickens divided into two groups of 12. Each group received one of the two oral formulations being compared.
-
Drug Administration: A single oral dose of 30 mg/kg body weight of this compound was administered to each chicken.
-
Blood Sampling: Blood samples (1 mL) were collected from the wing vein at predefined intervals: 0, 0.08, 0.16, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Analytical Method: The concentration of sulfaclozine in the serum was determined using High-Performance Liquid Chromatography (HPLC) with UV detection at 270 nm.[5] A C18 column was used with a mobile phase consisting of deionized water, acetonitrile, and glacial acetic acid.[5]
Comparative Study of Intravenous vs. Intracrop Administration[3][4]
-
Subjects: Fourteen 30-day-old male broiler chickens.
-
Experimental Design: The chickens were divided into two groups of seven. Group 1 received sulfaclozine via intravenous injection, and Group 2 received it via intracrop administration.
-
Drug Administration: A single dose of 60 mg/kg body weight of sulfaclozine was administered to each chicken.
-
Blood Sampling: Serum samples were collected at 0.083, 0.50, 2, 6, 24, and 72 hours post-administration.
-
Analytical Method: Serum sulfaclozine concentrations were determined by HPLC.[3][4]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the pharmacokinetic studies cited in this guide.
Caption: Experimental workflow for comparative pharmacokinetic studies of this compound.
References
A Comparative Guide to the Validation of Analytical Methods for Sulfaclozine Sodium Residue Analysis
This guide provides a detailed comparison of a validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of sulfaclozine sodium residues against alternative analytical techniques. The content is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Sulfaclozine is a sulfonamide derivative with antibacterial and anticoccidial properties, commonly used in poultry farming.[1] Monitoring its residues in food products of animal origin, such as eggs and tissues, is crucial for ensuring food safety and adhering to regulatory limits. While UHPLC-MS/MS is a powerful tool for this purpose, other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA) offer alternative approaches.
Performance Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including sensitivity, selectivity, sample throughput, and cost. UHPLC-MS/MS is widely recognized for its superior sensitivity and selectivity, making it a gold standard for confirmatory analysis.[2][3] HPLC-UV provides a more accessible and cost-effective option for quantification, though typically with higher detection limits. ELISA serves as a rapid and high-throughput screening tool.
Table 1: Comparison of Method Performance for Sulfonamide Residue Analysis
| Parameter | UHPLC-MS/MS (for Sulfaclozine) | HPLC-UV (Representative for Sulfonamides) | ELISA (Screening for Sulfamethazine) |
| Matrix | Chicken Feathers, Muscle, Liver[2] | Human Plasma[4] | Muscle, Milk, Urine, Honey, Egg[5] |
| Linearity (R²) | > 0.96[2] | > 0.9999[4] | Not Applicable (Qualitative/Semi-quantitative) |
| Limit of Detection (LOD) | 5 - 10 µg/kg[2] | 0.5 µg/mL (500 µg/kg)[4] | 0.5 - 10 µg/kg[5] |
| Limit of Quantitation (LOQ) | 6.2 - 14.6 µg/kg[2] | 2.5 µg/mL (2500 µg/kg)[4] | Not Applicable |
| Accuracy/Recovery (%) | 92.22–97.13% (in plasma)[6] | 94.18–102.30%[7] | Not specified |
| Precision (%RSD) | Intra-day: 0.65-7.01%; Inter-day: 0.42-11.32% (in plasma)[6] | < 2%[7] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for a validated UHPLC-MS/MS method for sulfaclozine and a representative HPLC-UV method for sulfonamide analysis.
Protocol 1: UHPLC-MS/MS Method for Sulfaclozine in Poultry Tissues
This protocol is adapted from a validated method for the determination of sulfachloropyridazine (sulfaclozine) in chicken feathers, muscle, and liver.[2][3]
1. Sample Preparation and Extraction:
-
Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene tube.
-
Fortify the sample with an appropriate internal standard solution (e.g., ¹³C₆-sulfamethazine).
-
For muscle and liver, add 15 mL of water, vortex for 10 minutes, add 15 µL of 1M NaOH, vortex for another 15 minutes, and sonicate for 5 minutes. Adjust pH to 7.8-8.0.[2]
-
For feathers, add 40 mL of ethyl acetate, vortex for 15 minutes, and sonicate for 5 minutes.[3]
-
Centrifuge the sample to separate the layers.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Condition an aromatic sulfonic acid SPE cartridge with 6 mL of hexane followed by 6 mL of ethyl acetate.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water and 2 mL of methanol.
-
Elute the analyte with 10 mL of a methanol/ammonia solution (97:3 v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
3. Final Sample Preparation:
-
Reconstitute the dried residue in 300 µL of the mobile phase (e.g., 15:85, Mobile Phase A:Mobile Phase B).
-
Vortex and sonicate for 5 minutes.
-
Centrifuge at 17,000 g for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter into an autosampler vial for analysis.
4. UHPLC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase A: 0.1% formic acid in methanol.[3]
-
Mobile Phase B: 0.1% formic acid in water.[3]
-
Flow Rate: 200 µL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 35°C.[3]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
Protocol 2: Representative HPLC-UV Method for Sulfonamide Analysis
This protocol is a representative example based on validated methods for other sulfonamides, such as sulfasalazine.[4][7]
1. Sample Preparation (Protein Precipitation for Plasma):
-
To a 500 µL plasma sample, add a suitable internal standard.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Conditions:
-
Chromatographic Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10mM ammonium acetate, pH 4.6) in a 30:70 v/v ratio.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.[4]
-
UV Detection Wavelength: 361 nm (specific to sulfasalazine, would need to be optimized for sulfaclozine).[4]
Visualizing the Workflow and Method Validation
Diagrams are provided to illustrate the experimental workflow of the UHPLC-MS/MS method and the logical relationships between key validation parameters.
Caption: Workflow for UHPLC-MS/MS analysis of sulfaclozine residues.
Caption: Interrelation of key analytical method validation parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 3. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC-UV method of analysis for sulfasalazine in human plasma - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
- 5. SM2 (Sulfamethazine) ELISA Kit - Elabscience® [elabscience.com]
- 6. A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Sulfaclozine Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of sulfaclozine sodium, with a focus on the parameters assessed during inter-laboratory validation. Due to a lack of specific inter-laboratory validation studies for this compound, this guide synthesizes data from single-laboratory validation studies of this compound and other closely related sulfonamides, such as sulfachloropyrazine sodium. The presented data serves as a benchmark for the expected performance of these analytical techniques in a collaborative study setting. The primary methods compared are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. HPLC with UV/DAD is a robust and widely accessible technique, while LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis.
Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods for Sulfonamide Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (Correlation Coefficient, r²) | >0.999[1][2] | >0.99[3] |
| Accuracy (Recovery, %) | 85 - 115[1] | 86.1 - 109.0[3] |
| Precision (Repeatability, RSD%) | < 2[2][4] | < 12.0[3] |
| Precision (Intermediate Precision, RSD%) | < 15[5] | < 12.0[3] |
| Limit of Detection (LOD) | 0.066 - 0.3 µg/mL[1][4] | 0.01 - 0.2 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.200 - 1.0 µg/mL[1][4] | 0.01 - 0.2 ng/mL[3] |
Experimental Protocols
Detailed methodologies for the analysis of sulfonamides are provided below. These protocols are based on established and validated methods for related compounds and are applicable for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV/DAD) Method
This method is suitable for the quantification of this compound in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV or DAD detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][6].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode[2][7]. For example, a mobile phase consisting of distilled water, acetonitrile, and methanol (60:35:5 v/v/v) with the pH adjusted to 2.5 with phosphoric acid can be used[2].
-
Flow Rate: Typically 1.0 mL/min[2].
-
Detection Wavelength: UV detection at 278 nm[2].
-
Column Temperature: Ambient or controlled at 30°C[2].
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent.
-
Sonicate to ensure complete dissolution.
-
Dilute to a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the determination of this compound residues in complex matrices such as animal tissues, milk, and environmental samples.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for sulfonamides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Sample Preparation (e.g., for shrimp tissue):
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study to ensure the robustness and reproducibility of an analytical method for this compound across different laboratories.
Caption: A generalized workflow for conducting an inter-laboratory validation study.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
- 8. scispace.com [scispace.com]
A Comparative Guide to the Bioequivalence of Two Oral Sulfaclozine Sodium Formulations
This guide provides a detailed comparison of the bioequivalence of two different pairs of oral sulfaclozine sodium formulations, intended for researchers, scientists, and drug development professionals. The data presented is compiled from two separate studies, offering insights into the pharmacokinetic profiles of these veterinary drugs in broiler chickens.
Experimental Data Summary
The bioequivalence of the tested formulations was evaluated based on key pharmacokinetic parameters. These parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve from 0 to 24 hours (AUC0-24), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), are summarized below.
Study 1: Sulfaclozine-Na 60%® (Reference) vs. Masoclosafect® (Test)
| Parameter | Sulfaclozine-Na 60%® (Reference) | Masoclosafect® (Test) | Ratio (Test/Reference) |
| Cmax (µg/ml) | 15.61 | 15.34 | 0.98 |
| Tmax (hours) | 4.06 | 4.07 | - |
| AUC0-24 (µg.h/ml) | Not specified | Not specified | 0.97 |
| AUC0-∞ (µg.h/ml) | Not specified | Not specified | 0.97 |
Data sourced from a study by Ashraf Elkomy and Mohamed Aboubakr.[1]
Study 2: ESB3® (Reference) vs. Oraclozin® (Test)
| Parameter | ESB3® (Reference) | Oraclozin® (Test) | Ratio (Test/Reference) |
| Cmax (µg/ml) | 16.21 | 15.24 | 0.94 |
| Tmax (hours) | 4.06 | 4.01 | - |
| AUC0-24 (µg.h/ml) | Not specified | Not specified | 0.92 |
| AUC0-∞ (µg.h/ml) | Not specified | Not specified | 0.92 |
Data sourced from a study by Ashraf Elkomy and Mohamed Aboubakr.[2][3]
In both studies, the ratios of Cmax, AUC0-24, and AUC0-∞ for the test to reference formulations fell within the generally accepted bioequivalence range of 0.80-1.25.[2] This indicates that the tested generic formulations are bioequivalent to their respective reference products and can be considered interchangeable in veterinary practice.[1][3]
Experimental Protocols
The methodologies employed in the referenced studies followed a standard design for bioequivalence assessment in veterinary medicine.
Study Design: A parallel-group design was utilized in both studies.[1][3] Healthy broiler chickens were divided into two groups. One group received the reference drug, while the other received the test drug.[1][3]
Animal Subjects: The studies used healthy broiler chickens. In one study, twenty-four chickens were used, divided into two groups of twelve.[2] Another study also used twenty-four broiler chickens, similarly divided into two groups.[1] The chickens were housed in a controlled environment and provided with a standard commercial ration free of antibiotics before the commencement of the experiments.[2]
Drug Administration: A single oral dose of 30 mg of sulfaclozine per kilogram of body weight was administered to each chicken.[1][3] The drugs, formulated as water-soluble powders, were given orally, in some cases dissolved in drinking water.[2]
Sampling and Analysis: Blood samples were collected from the wing vein at predetermined time points before and after drug administration.[1][3] These time points typically included 0, 0.08, 0.16, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.[1][3] The concentration of sulfaclozine in the serum or plasma was then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
Pharmacokinetic and Statistical Analysis: The collected concentration-time data was used to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC). Cmax and Tmax were determined directly from the observed data, while AUC was calculated using the linear trapezoidal method.[2] Statistical analysis was then performed to compare these parameters between the test and reference groups and to determine the 90% confidence intervals for the ratios of the geometric means.
Experimental Workflow Diagram
Caption: Workflow of a typical bioequivalence study for oral veterinary formulations.
References
Safety Operating Guide
Proper Disposal of Sulfaclozine Sodium: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of sulfaclozine sodium is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with regulatory guidelines.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols during handling and disposal is crucial. Always consult the Safety Data Sheet (SDS) for detailed hazard information and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.[1][3] Improper disposal, such as flushing down the drain, is strongly discouraged due to the potential for environmental contamination.[4]
-
Waste Identification and Segregation :
-
Unused or Expired Product : Pure, unused, or expired this compound should be treated as chemical waste.
-
Contaminated Materials : Items such as gloves, weighing paper, and pipette tips that have come into direct contact with this compound should be considered contaminated waste.
-
Empty Containers : Even if seemingly empty, containers may retain product residue and should be disposed of as chemical waste.
-
-
Waste Collection and Storage :
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container should be stored in a secure, well-ventilated area, away from incompatible materials.[1]
-
-
Disposal Pathway Determination :
-
Non-Hazardous Waste Stream : In many cases, this compound may not be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] However, this can vary based on state and local regulations.
-
Hazardous Waste Stream : If mixed with a solvent or other substance that is considered hazardous, the entire mixture must be disposed of as hazardous waste.
-
Consult with Environmental Health and Safety (EHS) : Your institution's EHS department is the primary resource for determining the correct disposal pathway and providing the necessary waste containers and labels.
-
-
Arranging for Final Disposal :
-
Contact a certified chemical waste disposal contractor to arrange for the pickup and final disposal of the collected waste.
-
The most common method for pharmaceutical waste disposal is incineration at a permitted facility.[5] Some safety data sheets for this compound specify disposal at an industrial combustion plant.[2]
-
Quantitative Data Summary
While specific disposal limits for this compound are not broadly established and depend on local regulations, the following table summarizes its key hazard classifications, which inform disposal decisions.
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation.[1][2] |
Experimental Protocols Cited
This guidance is based on standard chemical waste disposal protocols and information synthesized from safety data sheets and regulatory guidelines. No specific experimental protocols for the disposal of this compound are cited, as disposal is a regulated process rather than an experimental one.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfaclozine Sodium
For laboratory professionals engaged in pharmaceutical research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling Sulfaclozine sodium, a sulfonamide antibiotic. Adherence to these procedures is critical for minimizing exposure risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE to prevent skin, eye, and respiratory exposure.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin | Chemical-resistant gloves | Inspected prior to use[1] |
| Impervious clothing | To prevent skin exposure[2] | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or irritation occurs[1][2] |
It is also highly recommended to have a safety shower and an eye wash station readily accessible in the work area.[2]
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] The recommended storage temperature is between 2°C and 8°C.[2] Keep the container tightly sealed.[2][3]
Handling and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1][3]
-
Personal Protective Equipment: Before handling, ensure all required PPE is worn correctly.
-
Avoid Contact: Take measures to prevent contact with skin and eyes.[1][2]
-
Hygiene: Do not eat, drink, or smoke in the designated work area.[3][4] Wash hands thoroughly after handling the substance.[1][2]
In Case of a Spill
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE and contain the spill.
-
Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Adhered or collected material should be promptly disposed of according to regulations.[1]
Disposal
-
Waste Collection: All waste materials contaminated with this compound should be collected in clearly labeled, sealed containers.
-
Disposal Method: The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Alternative for Small Quantities: For very small quantities, mixing with an unappealing substance like dirt or cat litter before placing it in a sealed plastic bag for trash disposal may be an option, but always follow local and official regulations.[5][6]
-
Environmental Protection: Do not allow the substance to enter drains, surface water, or ground water.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the step-by-step process for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
